An In-depth Technical Guide to 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline: Properties, Synthesis, and Research Applications
Abstract This technical guide provides a comprehensive overview of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. The document details the compound's physicochemical properties, including its molecular formula and weight. It also outlines a plausible synthetic route and discusses its known and potential applications in research and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this specific chemical entity.
Section 1: Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in research and development. This section outlines the core physicochemical properties of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline.
Chemical Structure and Formula
The chemical structure of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline is characterized by a quinoline core substituted with a bromine atom at the 3-position, a chlorine atom at the 8-position, a hydroxyl group at the 4-position, and a methyl group at the 2-position.
The molecular formula for this compound is C₁₀H₇BrClNO .[1][2] This formula is derived from the specific arrangement and count of carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms within the molecule.
Molecular Weight
The molecular weight of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline is a crucial parameter for various experimental calculations, including stoichiometry in chemical reactions and the preparation of solutions with specific molar concentrations. The calculated molecular weight is approximately 272.53 g/mol .[1]
Tabulated Properties
For ease of reference, the key physicochemical properties of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline are summarized in the table below.
The synthesis of substituted quinolines is a well-established area of organic chemistry. A plausible synthetic pathway for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline can be conceptualized through a multi-step process.
Retrosynthetic Analysis
A logical retrosynthetic approach to 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline would involve the initial construction of the quinoline core, followed by sequential halogenation. The Gould-Jacobs reaction is a common method for synthesizing 4-hydroxyquinolines.[3]
A retrosynthetic pathway for the target compound.
Detailed Experimental Protocol
The following is a proposed step-by-step synthesis based on established chemical transformations for similar quinoline derivatives:
Synthesis of 4-hydroxy-2-methylquinoline: This can be achieved via the Conrad-Limpach reaction by reacting aniline with ethyl acetoacetate.
Chlorination: The 8-chloro substituent can be introduced by treating 4-hydroxy-2-methylquinoline with a suitable chlorinating agent like N-chlorosuccinimide (NCS).
Bromination: The final step involves the regioselective bromination at the 3-position using a brominating agent such as N-bromosuccinimide (NBS).
Purification and Characterization
The final product would require purification, typically through recrystallization or column chromatography. Characterization to confirm the structure and purity would be performed using standard analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Section 3: Applications in Research and Drug Development
Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery.[4]
Known Biological Activities of Substituted Quinolines
Substituted quinolines have demonstrated a wide array of pharmacological effects, including:
Antimicrobial activity: Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[4][5]
Anticancer activity: Certain brominated quinolines have shown significant inhibitory effects against various cancer cell lines.[6]
Antiviral activity: Some 8-hydroxyquinoline derivatives have been investigated for their antiviral properties.[7]
Potential as a Pharmacological Scaffold
The unique combination of bromo, chloro, hydroxyl, and methyl substituents on the quinoline core of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline suggests it could be a valuable scaffold for developing novel therapeutic agents. The presence of halogens can enhance lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding with biological targets. Further research is warranted to explore the specific biological activities of this compound.
National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]
An In-depth Technical Guide to the Tautomeric Stability of 3-Bromo-8-chloro-2-methylquinolin-4-ol
This guide provides a comprehensive technical analysis of the tautomeric stability of 3-bromo-8-chloro-2-methylquinolin-4-ol, a substituted quinolin-4-ol derivative of interest to researchers, scientists, and professiona...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the tautomeric stability of 3-bromo-8-chloro-2-methylquinolin-4-ol, a substituted quinolin-4-ol derivative of interest to researchers, scientists, and professionals in drug development. By integrating established chemical principles with detailed experimental and computational methodologies, this document serves as an in-depth resource for understanding and predicting the tautomeric behavior of this and similar molecular scaffolds.
Introduction: The Significance of Tautomerism in Quinolones
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules. In the realm of quinolin-4-ol derivatives, the predominant form of tautomerism is the keto-enol equilibrium between the 4-hydroxyquinoline (enol form) and the quinolin-4(1H)-one (keto form). The position of this equilibrium is a critical determinant of a compound's reactivity, solubility, and its ability to interact with biological targets.
The stability of these tautomers is not intrinsic but is delicately influenced by a variety of factors including the electronic nature of substituents, steric effects, and the surrounding solvent environment. For medicinal chemists, a thorough understanding of the predominant tautomeric form under physiological conditions is paramount for rational drug design, as it dictates the hydrogen bonding patterns and overall shape of the molecule, which are crucial for receptor binding.
This guide focuses on the specific case of 3-bromo-8-chloro-2-methylquinolin-4-ol, a molecule featuring a combination of electron-withdrawing and electron-donating/sterically hindering substituents. We will explore the interplay of these groups in influencing the tautomeric preference and provide detailed protocols for both the empirical investigation and the computational prediction of its tautomeric stability.
Synthesis of 3-Bromo-8-chloro-2-methylquinolin-4-ol: A Proposed Pathway
The proposed synthetic pathway commences with the commercially available 2-chloro-6-bromoaniline and ethyl acetoacetate. The initial reaction involves the formation of an enamine intermediate, which then undergoes a high-temperature cyclization to yield the target quinolin-4-ol.
Reaction Scheme:
Caption: Proposed synthesis of 3-Bromo-8-chloro-2-methylquinolin-4-ol.
Experimental Protocol: Conrad-Limpach Synthesis
This protocol is a representative procedure that can be adapted for the synthesis of the title compound.
Step 1: Condensation
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-chloro-6-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as toluene.
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
Once the theoretical amount of water has been collected, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.
Step 2: Thermal Cyclization
In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to approximately 250 °C.
Slowly add the crude enamine intermediate from Step 1 to the hot solvent.
Maintain the temperature for 30-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum.
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
Tautomeric Equilibrium of 3-Bromo-8-chloro-2-methylquinolin-4-ol
The core of this guide is the analysis of the tautomeric equilibrium between the enol (3-bromo-8-chloro-2-methylquinolin-4-ol) and keto (3-bromo-8-chloro-2-methylquinolin-4(1H)-one) forms.
Caption: Keto-enol tautomerism in 3-bromo-8-chloro-2-methylquinolin-4-ol.
Generally, for 4-quinolone systems, the keto form is thermodynamically more stable and thus predominates in most solvents and in the solid state.[1] This preference is attributed to the greater stability of the amide functionality in the keto tautomer compared to the imine in the enol form. However, the substituents on the quinoline ring can significantly influence this equilibrium.
Substituent Effects:
2-Methyl Group: The methyl group at the C2 position is generally considered to have a minor electronic effect but can exert some steric influence.
3-Bromo Group: The electron-withdrawing nature of the bromine atom at the C3 position can influence the acidity of the neighboring protons and potentially shift the equilibrium.
8-Chloro Group: The chloro group at the C8 position is also electron-withdrawing and can impact the electronic distribution within the aromatic system.
Experimental Determination of Tautomer Stability
A multi-faceted experimental approach is necessary to accurately determine the tautomeric ratio and understand the factors governing the equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for quantitatively assessing tautomeric equilibria in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.[2]
Protocol for ¹H and ¹³C NMR Analysis:
Sample Preparation: Dissolve a precisely weighed amount of 3-bromo-8-chloro-2-methylquinolin-4-ol in a range of deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of 5-10 mg/mL. The use of various solvents allows for the investigation of solvent effects on the equilibrium.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition:
Acquire ¹H NMR spectra for each sample. Key signals to monitor are the N-H proton of the keto form and the O-H proton of the enol form, although rapid exchange may lead to a single, broadened peak. Distinctive aromatic and methyl proton signals for each tautomer should also be identified.
Acquire ¹³C NMR spectra. The chemical shift of the C4 carbon is particularly diagnostic: a signal in the range of 170-180 ppm is indicative of the carbonyl carbon in the keto form, while a signal in the range of 150-160 ppm would suggest the C-OH carbon of the enol form.[3]
Data Analysis:
Determine the tautomeric ratio by integrating the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.
The equilibrium constant (KT = [enol]/[keto]) can then be calculated.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomerism when the individual tautomers exhibit distinct absorption spectra.[4]
Protocol for UV-Vis Analysis:
Sample Preparation: Prepare dilute solutions (10⁻⁴ to 10⁻⁵ M) of the compound in a variety of solvents with differing polarities (e.g., cyclohexane, ethanol, water).
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition: Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).
Data Analysis: Analyze the spectra for the presence of distinct absorption bands corresponding to the keto and enol forms. Changes in the relative intensities of these bands with solvent polarity can provide qualitative and, with appropriate calibration, quantitative information about the tautomeric equilibrium.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state.
Protocol for IR Analysis:
Sample Preparation: Prepare a KBr pellet of the solid compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Look for characteristic absorption bands:
Keto form: A strong C=O stretching vibration typically between 1650-1700 cm⁻¹ and an N-H stretching vibration around 3300-3500 cm⁻¹.
Enol form: A broad O-H stretching vibration in the range of 3200-3600 cm⁻¹ and a C=N stretching vibration around 1600-1650 cm⁻¹.
Computational Prediction of Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive tool for assessing the relative stabilities of tautomers and corroborating experimental findings.[5]
Caption: Workflow for computational tautomer stability analysis.
Detailed Computational Protocol
1. Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
2. Model Building:
Construct the 3D structures of both the enol (3-bromo-8-chloro-2-methylquinolin-4-ol) and keto (3-bromo-8-chloro-2-methylquinolin-4(1H)-one) tautomers.
3. Geometry Optimization and Frequency Calculations:
Perform geometry optimizations for both tautomers in the gas phase using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p).[6][7] This level of theory has been shown to provide reliable results for similar systems.
Following optimization, perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
4. Solvation Effects:
To model the influence of different solvents, re-optimize the geometries and perform frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[8] This should be done for a range of solvents to match the experimental studies.
5. Thermodynamic Analysis:
Calculate the relative Gibbs free energies (ΔG) of the two tautomers in the gas phase and in each solvent. The relative stability is determined by the difference in their Gibbs free energies.
The equilibrium constant (KT) can be calculated from the Gibbs free energy difference using the equation: ΔG = -RTln(KT).
Expected Results and Data Interpretation
Based on the general trends observed for 4-quinolones, it is anticipated that the keto tautomer of 3-bromo-8-chloro-2-methylquinolin-4-ol will be the more stable form, particularly in less polar solvents. However, polar, protic solvents may stabilize the enol form to a greater extent through hydrogen bonding.
Table 1: Predicted Spectroscopic Data for Tautomer Identification
Spectroscopic Technique
Keto Tautomer (Predicted)
Enol Tautomer (Predicted)
¹³C NMR (C4 Shift)
~175 ppm
~155 ppm
¹H NMR
N-H proton signal
O-H proton signal
IR Spectroscopy
C=O stretch (~1680 cm⁻¹)
O-H stretch (~3400 cm⁻¹)
UV-Vis Spectroscopy
Distinct λmax
Potentially different λmax
Table 2: Predicted Relative Energies from DFT Calculations
Tautomer
Gas Phase ΔG (kcal/mol)
ΔG in DMSO (kcal/mol)
ΔG in Water (kcal/mol)
Keto
0.0 (Reference)
0.0 (Reference)
0.0 (Reference)
Enol
> 0
> 0
> 0
The magnitude of the positive ΔG for the enol form will indicate the degree to which the keto form is favored. A smaller ΔG in polar solvents would suggest a shift in the equilibrium towards the enol form.
Conclusion
The tautomeric stability of 3-bromo-8-chloro-2-methylquinolin-4-ol is a nuanced interplay of electronic and solvent effects. This in-depth technical guide provides a robust framework for its investigation, combining a proposed synthetic route with detailed experimental and computational protocols. By following these methodologies, researchers can gain a comprehensive understanding of the tautomeric landscape of this and related quinolone derivatives, which is essential for advancing their application in medicinal chemistry and drug discovery. The self-validating nature of combining experimental and computational approaches ensures a high degree of confidence in the elucidated tautomeric preferences.
References
ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]
Royal Society of Chemistry. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. Retrieved from [Link]
Scientific Research Publishing. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry. Retrieved from [Link]
Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]
Wiley Online Library. (2010). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies. Journal of Physical Organic Chemistry. Retrieved from [Link]
Scientific Research Publishing. (2013). DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. Computational Chemistry. Retrieved from [Link]
Bentham Science. (2010). Tautomerism and Magnesium Chelation of HIV-1 Integrase Inhibitors: A Theoretical Study. Current Computer-Aided Drug Design. Retrieved from [Link]
MDPI. (2020). Synthesis of New C-3 Substituted Kynurenic Acid Derivatives. Molecules. Retrieved from [Link]
Oriental Journal of Chemistry. (2014). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Retrieved from [Link]
Journal of Organic and Pharmaceutical Chemistry. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Retrieved from [Link]
Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]
PubMed. (2023). Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. Dependence of the outcome on the reaction conditions and a deeper insight into the mechanism. Retrieved from [Link]
The Physicochemical Landscape of Halogenated 4-Hydroxyquinolines: A Deep Dive into Properties, Tautomerism, and Drug Design
Introduction: The Halogenated Scaffold in Medicinal Chemistry Halogenated 4-hydroxyquinolines represent a privileged scaffold in modern drug discovery. Historically recognized as the synthetic precursors to blockbuster a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Halogenated Scaffold in Medicinal Chemistry
Halogenated 4-hydroxyquinolines represent a privileged scaffold in modern drug discovery. Historically recognized as the synthetic precursors to blockbuster antimalarial drugs like chloroquine and amodiaquine, these compounds are now being independently investigated for their antiplasmodial, antibacterial, and biofilm-inhibiting properties [5].
The strategic substitution of halogens (chlorine, bromine, iodine) onto the 4-hydroxyquinoline core fundamentally alters the molecule's electronic distribution. This modification modulates critical physicochemical properties—specifically lipophilicity (
), acid-base dissociation (), and the prototropic tautomerism between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. Understanding the causality between these structural modifications and their physical properties is paramount for optimizing pharmacokinetic profiles and target engagement.
Structural Dynamics: The 4-Hydroxyquinoline
4-Quinolone Tautomerism
A defining characteristic of 4-hydroxyquinolines is their ability to exist in a tautomeric equilibrium with their 4-quinolone counterparts. This is not merely a structural curiosity; it directly dictates the molecule's solubility, receptor binding affinity, and synthetic reactivity.
The equilibrium is heavily influenced by the dielectric constant of the surrounding medium and the inductive effects (
) of halogen substituents. Polar environments (e.g., aqueous biological fluids) stabilize the highly polarized 4-quinolone (keto) form via hydrogen bonding. Conversely, non-polar environments (e.g., lipid bilayers) favor the 4-hydroxyquinoline (enol) form. Halogenation, particularly at the C3 or C7 positions, withdraws electron density from the aromatic ring, lowering the of the hydroxyl group and subtly shifting the tautomeric balance to favor membrane permeation.
Figure 1: Influence of solvent polarity and halogenation on the 4-hydroxyquinoline tautomeric equilibrium.
Comparative Physicochemical Properties
The addition of halogens significantly impacts the melting point, solubility, and partition coefficients of the quinoline core. For instance, 7-chloro-4-hydroxyquinoline exhibits a remarkably high melting point due to strong intermolecular hydrogen bonding in its crystal lattice [1]. When the hydroxyl group is further chlorinated to yield 4,7-dichloroquinoline, the loss of this hydrogen-bond donor drastically reduces the melting point and increases lipophilicity [3].
Below is a consolidated dataset comparing key halogenated derivatives used in drug development.
Table 1: Physicochemical Parameters of Key Halogenated Derivatives
Compound Name
CAS Number
Melting Point (°C)
(Est.)
Aqueous Solubility
7-Chloro-4-hydroxyquinoline
86-99-7
276–280 [1]
3.86 [1]
1.20[2]
Micro-soluble (cold) [1]
3-Bromo-4-hydroxyquinoline
64965-47-5
>250 (Solid) [4]
~4.00
~1.80
Insoluble [4]
4,7-Dichloroquinoline
86-98-6
81–83 [3]
1.99 [3]
3.19 [3]
Insoluble [3]
Note: 4,7-dichloroquinoline is included as it is the direct synthetic derivative of 7-chloro-4-hydroxyquinoline, demonstrating the profound physical shift when the tautomerizable proton is removed.
Experimental Methodologies for Physicochemical Profiling
To accurately model how these compounds will behave in vivo, rigorous physicochemical profiling is required. As a Senior Application Scientist, I emphasize that protocols must be designed to account for the poor aqueous solubility and tautomeric nature of these molecules. The following workflows are designed as self-validating systems to ensure data integrity.
Protocol 1: Co-Solvent Potentiometric Determination of
Causality & Rationale: Halogenated 4-hydroxyquinolines precipitate in purely aqueous titrations. To prevent this, a Yasuda-Shedlovsky extrapolation must be employed. By titrating the compound in varying ratios of methanol/water and extrapolating to 0% organic solvent, we obtain the true aqueous
.
Step-by-Step Methodology:
System Validation: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Perform a blank titration of the solvent system (e.g., 50% MeOH/Water) to map the solvent junction potential.
Sample Preparation: Dissolve 2.0 mg of the halogenated 4-hydroxyquinoline in 50 mL of a methanol/water mixture (start with 60% v/v MeOH to ensure complete dissolution). Add 0.15 M KCl to maintain a constant ionic strength.
Titration: Titrate with standardized 0.1 M KOH (prepared in the identical solvent mixture) under an inert nitrogen atmosphere to prevent
absorption.
Data Acquisition: Record the pH after each 0.05 mL addition, ensuring the electrode reading stabilizes (drift < 0.001 pH/min).
Extrapolation: Repeat the process at 50%, 40%, and 30% MeOH. Plot the apparent
() against the inverse dielectric constant of the solvent mixtures. The y-intercept yields the aqueous .
Self-Validation Check: Titrate a reference standard (e.g., benzoic acid) under identical conditions. The extrapolated
must fall within units of literature values (4.20).
Protocol 2: Shake-Flask Determination of Partition Coefficient (
)
Causality & Rationale: The shake-flask method remains the gold standard for
. Because tautomerism is solvent-dependent, a rapid extraction will capture a non-equilibrium state. A full 24-hour equilibration is strictly required to ensure that both phase partitioning and tautomeric shifts reach thermodynamic stability.
Figure 2: Standard shake-flask methodology for determining the partition coefficient (LogP).
Step-by-Step Methodology:
Phase Saturation: Vigorously stir 1-octanol and distilled water (1:1 v/v) for 48 hours to mutually saturate the phases. Allow them to separate completely.
Analyte Preparation: Dissolve the halogenated 4-hydroxyquinoline in the saturated octanol phase to achieve a concentration of
.
Equilibration: Transfer 10 mL of the spiked octanol and 10 mL of saturated water into a temperature-controlled glass vessel (25.0 ± 0.1 °C). Agitate at 200 RPM for exactly 24 hours.
Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions.
Quantification: Carefully sample both the octanol and aqueous layers using a syringe. Quantify the concentration in each phase using HPLC-UV (e.g., detection at 254 nm).
Self-Validation Check (Mass Balance): Calculate total mass recovered:
. This must equal of the initial mass added. A failure here indicates precipitation at the interface or adsorption to the glassware, invalidating the result.
Implications for Drug Development
The physical properties of halogenated 4-hydroxyquinolines directly dictate their pharmacological utility. In the development of antimalarials, the target is often the acidic food vacuole of Plasmodium falciparum.
A halogen at the C7 position (as seen in 7-chloro-4-hydroxyquinoline) provides the optimal electron-withdrawing effect to tune the basicity of the quinoline nitrogen [2]. This ensures the drug remains unprotonated in the neutral blood plasma (allowing it to cross lipid membranes, driven by its
) but becomes protonated and "trapped" upon entering the acidic food vacuole. Furthermore, recent studies indicate that introducing a bromine atom at the C3 position significantly increases the antiplasmodial activity by further enhancing lipophilicity and membrane permeability [5].
By mastering the interplay between halogen substitution, tautomerism, and physical properties, researchers can rationally design next-generation quinoline therapeutics that bypass existing resistance mechanisms.
Vandekerckhove, S., Desmet, T., Tran, H. G., et al. "Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity". Bioorganic & Medicinal Chemistry Letters (2014). URL:[Link]
Exploratory
Solubility profile of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline in DMSO
An In-depth Technical Guide Topic: Solubility Profile of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline in Dimethyl Sulfoxide (DMSO) Abstract This technical guide provides a comprehensive framework for determining and unde...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Topic: Solubility Profile of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline in dimethyl sulfoxide (DMSO). As a substituted quinoline derivative, this compound holds potential interest for medicinal chemistry and drug discovery programs. A well-characterized solubility profile in DMSO is fundamental for ensuring data integrity in high-throughput screening (HTS), mechanism-of-action studies, and various in vitro biological assays. This document moves beyond a simple data sheet, offering detailed experimental protocols, the theoretical underpinnings of solubility determination, and expert insights into the critical factors that influence measurement and interpretation. We present methodologies for both thermodynamic and kinetic solubility assessments, enabling researchers to generate robust, reliable data tailored to their specific discovery and development phase.
Introduction: The Critical Role of DMSO and Solubility in Early-Phase Drug Discovery
Substituted quinolines are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific compound, 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline, combines several key functional groups: a quinoline core, halogen substituents (bromo and chloro) that can modulate lipophilicity and binding interactions, and a 4-hydroxy group which may influence hydrogen bonding and tautomeric equilibrium.
In the initial stages of drug discovery, compounds are almost universally dissolved in Dimethyl Sulfoxide (DMSO) for storage and for the preparation of stock solutions used in biological screening.[3][4] DMSO's unparalleled ability to dissolve a wide array of both polar and nonpolar compounds makes it an indispensable solvent.[5][6][7] However, the assumption of complete and stable solubility can be a critical pitfall. Poor solubility can lead to:
Underestimation of Potency: If a compound precipitates in the assay medium, its effective concentration is lower than the nominal concentration, leading to artificially low activity readings.[8][9]
Inconsistent Assay Results: Variability in precipitation can cause poor reproducibility across experiments.
Compound Loss: Precipitation during storage or handling can lead to inaccurate stock concentrations.
Therefore, a rigorous and early determination of a compound's solubility profile in DMSO is not a perfunctory task but a cornerstone of reliable drug discovery research. This guide provides the necessary protocols and intellectual framework to perform this characterization for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline.
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
Understanding the two primary types of solubility measurements is crucial for interpreting data correctly.
Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[10][11][12] It is determined by allowing excess solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours).[12][13] This value is the "gold standard" and is most relevant for formulation development and understanding the compound's intrinsic physicochemical properties.
Kinetic Solubility , conversely, measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[14][15][16] This method is faster, amenable to high-throughput formats, and highly relevant to the conditions of most in vitro biological assays where DMSO stocks are diluted into aqueous media.[8][9][17] The measured kinetic solubility is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[12]
Experimental Determination of Solubility
The following sections provide detailed, self-validating protocols for determining both thermodynamic and kinetic solubility.
Protocol: Thermodynamic (Equilibrium) Solubility in DMSO via the Shake-Flask Method
The shake-flask method is the universally recognized approach for determining thermodynamic solubility.[12][18][19] Its extended incubation period ensures that the dissolved solute reaches equilibrium with its most stable solid form.
Causality Behind Experimental Choices:
Using excess solid: This is essential to ensure that the solution becomes saturated and reaches equilibrium.
Extended equilibration (24h): This timeframe is chosen to allow sufficient time for the dissolution process to complete and for any potential polymorphic transformations of the solid material to occur, ensuring a true equilibrium is measured.[13]
High-speed centrifugation & filtration: This dual step is critical to reliably separate all undissolved solid, including fine particulates, from the saturated supernatant to avoid overestimation of solubility.
HPLC/LC-MS Quantification: These analytical techniques provide the necessary sensitivity and specificity to accurately measure the compound's concentration in the supernatant.
Step-by-Step Methodology:
Preparation of Supersaturated Solution:
Accurately weigh approximately 5-10 mg of solid 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline into a 2 mL glass vial.
Add 1 mL of high-purity, anhydrous DMSO. The goal is to have a visible excess of undissolved solid.
Seal the vial tightly to prevent absorption of atmospheric water.[20]
Equilibration:
Place the vial on an orbital shaker or rotator in a temperature-controlled incubator set to 25°C.
Agitate the mixture for 24 hours to ensure equilibrium is reached.
Separation of Undissolved Solid:
Centrifuge the vial at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the excess solid.[21]
Sample Collection and Analysis:
Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the pellet.
Perform a serial dilution of the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to bring the concentration within the linear range of the analytical method.
Determine the concentration using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method against a standard curve prepared with the same compound.
Calculation:
Calculate the original concentration in the supernatant, factoring in the dilution series. This value is the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Kinetic Solubility in Aqueous Buffer (from DMSO Stock)
This protocol simulates the process of diluting a DMSO stock into an aqueous buffer, which is standard practice for most in vitro assays. It measures the concentration at which the compound begins to precipitate.
Causality Behind Experimental Choices:
High-concentration DMSO stock: This is the starting point for nearly all screening assays. A 10 mM or 20 mM concentration is standard.[8]
Dilution into aqueous buffer: This step directly mimics the experimental conditions of a biological assay, providing a highly relevant solubility measure.
Short incubation (1-2 hours): This reflects the typical pre-incubation time in many assays and captures the "kinetic" nature of the precipitation event, before the system can reach true thermodynamic equilibrium.[9][14]
Nephelometry/Turbidimetry: These light-scattering techniques are ideal for high-throughput formats as they can rapidly detect the formation of fine precipitate in a microplate reader without a separation step.[15]
Step-by-Step Methodology:
Preparation of Stock Solution:
Prepare a high-concentration stock solution of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline (e.g., 10 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved, using gentle warming (37°C) or sonication if necessary.[20]
Plate Setup:
In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Add a small volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically ≤1%).[14][20]
Incubation:
Mix the plate thoroughly and incubate at room temperature for 1-2 hours.
Detection of Precipitation:
Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).
Data Analysis:
The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in signal (turbidity/scattering) compared to the buffer-only control.
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized for clear comparison.
Table 1: Solubility Profile of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline
A high solubility in 100% DMSO is expected but does not guarantee solubility in aqueous media.
The kinetic solubility value is arguably more critical for planning in vitro assays. This value should be considered the upper concentration limit for reliable screening to avoid precipitation-related artifacts. A good target for drug discovery compounds is a kinetic solubility of >60 µg/mL.[15]
Key Factors Influencing Solubility Measurements
Several factors can significantly impact the measured solubility of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline.
Compound Purity and Solid Form: The presence of impurities can either increase or decrease apparent solubility. Furthermore, different crystalline forms (polymorphs) or an amorphous state of the same compound can have vastly different solubilities.[22] The amorphous form is typically the most soluble.[22]
DMSO Quality: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[20] The presence of water can significantly decrease the solubility of hydrophobic compounds. Always use anhydrous DMSO from a tightly sealed container.
Temperature: Solubility is generally temperature-dependent. While gentle warming can aid initial dissolution, experiments should be conducted at a controlled, specified temperature for consistency.[20]
Equilibration Time: For thermodynamic measurements, insufficient incubation time can lead to an underestimation of solubility.[13]
Determining the solubility of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline in DMSO is a critical first step in its evaluation as a potential drug candidate. A simple "soluble" or "insoluble" designation is insufficient for rigorous scientific work. Researchers must perform quantitative assessments using standardized protocols, such as the shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility.
Best Practices for Handling DMSO Stock Solutions:
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions.
Store Properly: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.[20][21]
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can induce precipitation.[20]
Include Vehicle Controls: In all biological assays, include a vehicle control containing the same final concentration of DMSO used for the test compound to account for any solvent effects.[20]
By following the methodologies and principles outlined in this guide, researchers can generate an accurate and reliable solubility profile for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline, paving the way for robust and reproducible downstream biological evaluation.
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
Enamine. (n.d.). Shake-Flask Solubility Assay.
Daken Chemical Limited. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
Gaylord Chemical Company. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications.
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
Animal Research Safety. (n.d.). Use of Dimethyl Sulfoxide (DMSO).
Kemmie Australia. (2025, September 17). DMSO Uses & Research.
BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Ziath. (n.d.). Issues in Compound Storage in DMSO.
Journal of Chemical Information and Modeling. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
Chemsrc. (2025, December 1). 3-Bromo-8-chloro-4-hydroxy-6-methylquinoline.
Santa Cruz Biotechnology. (n.d.). 3-Bromo-8-chloro-4-hydroxyquinoline.
PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
Navigating the Synthesis and Handling of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is an in-depth technical guide compiled from available safety data for structurally related compounds. As a specific Material Safe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide compiled from available safety data for structurally related compounds. As a specific Material Safety Data Sheet (MSDS) for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline was not publicly available at the time of writing, this guide is intended to provide a robust framework for safe handling based on scientific precedent. All procedures should be conducted with a thorough risk assessment specific to the experimental conditions.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific compound, 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline, is a halogenated and substituted quinoline, suggesting its potential as a key intermediate in the synthesis of novel bioactive molecules. The presence of bromine and chlorine atoms, a hydroxyl group, and a methyl group on the quinoline core imparts a unique electronic and steric profile, making it a subject of interest for researchers in drug development. This guide provides a comprehensive overview of the imputed safety data, handling protocols, and emergency procedures to ensure the well-being of laboratory personnel working with this compound.
Hazard Identification and Classification
Based on the analysis of structurally similar bromo-, chloro-, and hydroxy-substituted quinolines, 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline should be treated as a hazardous substance. The primary hazards are anticipated to be acute toxicity if swallowed, skin irritation, and serious eye irritation.[1][2][3]
Given the anticipated hazards, stringent adherence to safety protocols is paramount.
Engineering Controls
Ventilation: All manipulations of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][3]
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent skin and eye contact.
PPE
Specification
Rationale
Gloves
Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1]
To prevent skin contact and absorption.
Eye Protection
Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][8]
To protect against splashes and fine dust.
Lab Coat
Fire/flame resistant and impervious clothing.[1][8]
To protect skin and personal clothing from contamination.
Respiratory Protection
A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][8]
To prevent inhalation of dust or aerosols.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][3]
Experimental Workflow: A Safety-First Approach
The following diagram outlines a safe workflow for handling 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline in a research setting.
Caption: A typical laboratory workflow for handling hazardous chemical compounds.
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
Exposure Route
First Aid Measures
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact
Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][6][8]
Eye Contact
Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7][8]
Ingestion
Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][8]
Accidental Release Measures
Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas. Use personal protective equipment.[1][8]
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
Containment and Cleanup: Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment if necessary.[1]
Physical and Chemical Properties (Inferred)
While specific data for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline is limited, the properties of similar quinoline derivatives can provide some insight.
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[2][3][4][5][6]
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Germ Cell Mutagenicity: No data available, but should be handled as a potential mutagen.
Carcinogenicity: No data available.
Reproductive Toxicity: No data available.
Disposal Considerations
All waste containing 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline must be treated as hazardous waste.
Disposal Method: Dispose of contents/container to an approved waste disposal plant.[1][6] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Contaminated Packaging: Uncleaned packaging should be disposed of as unused product.
Conclusion
3-Bromo-8-chloro-4-hydroxy-2-methylquinoline is a potentially valuable research chemical that requires careful and informed handling. By adhering to the safety protocols outlined in this guide, researchers can mitigate the risks associated with its use and ensure a safe laboratory environment. A thorough understanding of the potential hazards, coupled with diligent safety practices, is the cornerstone of responsible scientific investigation.
Regioselective bromination of 8-chloro-4-hydroxy-2-methylquinoline
Application Note & Protocol Topic: Regioselective Bromination of 8-chloro-4-hydroxy-2-methylquinoline Abstract This document provides a comprehensive guide to the regioselective electrophilic bromination of 8-chloro-4-hy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Regioselective Bromination of 8-chloro-4-hydroxy-2-methylquinoline
Abstract
This document provides a comprehensive guide to the regioselective electrophilic bromination of 8-chloro-4-hydroxy-2-methylquinoline. Halogenated quinoline cores are foundational scaffolds in medicinal chemistry, and precise functionalization is critical for developing new therapeutic agents. This protocol details a reliable method for the selective bromination at the C3 position, leveraging the powerful directing effect of the C4-hydroxyl group. We will explore the mechanistic rationale governing the reaction's regioselectivity, provide a detailed step-by-step experimental procedure, and outline the necessary characterization techniques to validate the synthesis of the target compound, 3-bromo-8-chloro-4-hydroxy-2-methylquinoline.
Part 1: Mechanistic Rationale and Regioselectivity
The quinoline ring is an electron-deficient heterocyclic system; however, its reactivity in electrophilic aromatic substitution (EAS) is profoundly influenced by the electronic nature of its substituents.[1] In the case of 8-chloro-4-hydroxy-2-methylquinoline, the regiochemical outcome of bromination is determined by the interplay of three distinct substituent effects.
4-Hydroxy Group (-OH): This is a strongly activating, ortho, para-directing group. Due to its ability to donate electron density via resonance, it strongly activates the quinoline ring towards electrophilic attack. The 4-hydroxy-2(1H)-quinolone tautomer is of great interest, and its chemistry often dictates reactivity.[2] The primary positions activated by the -OH group are C3 (ortho) and C5 (para).
8-Chloro Group (-Cl): As a halogen, the chloro group is deactivating via its inductive effect but is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance.[3] It directs incoming electrophiles to the C5 and C7 positions.
2-Methyl Group (-CH₃): This is a weakly activating group that directs ortho and para (to C3 and the nitrogen-containing ring).
Controlling Directive: The hierarchy of directing effects is crucial. The 4-hydroxy group is the most powerful activating group on the ring. Its strong electron-donating resonance effect overwhelmingly directs the incoming electrophile (Br⁺) to the most nucleophilic position, which is C3. While the C5 position is activated by both the -OH and -Cl groups, the activation from the ortho -OH group at C3 is significantly stronger. Therefore, selective monobromination is predicted to occur exclusively at the C3 position. Studies on various 4-quinolones confirm that bromination is highly specific to the third position.[4]
The reaction proceeds via a standard electrophilic aromatic substitution mechanism, as illustrated below. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it provides a low concentration of Br₂ in situ, which helps to prevent over-bromination and improves regioselectivity compared to using molecular bromine directly.[5]
Part 2: Experimental Protocol
This protocol describes the synthesis of 3-bromo-8-chloro-4-hydroxy-2-methylquinoline using N-Bromosuccinimide (NBS).
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
8-chloro-4-hydroxy-2-methylquinoline
≥98%
Commercial
Starting Material
N-Bromosuccinimide (NBS)
≥98%
Commercial
Recrystallize from water if necessary
Acetonitrile (CH₃CN)
Anhydrous
Commercial
Reaction Solvent
Dichloromethane (DCM)
ACS Grade
Commercial
Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
In-house prep
Aqueous wash
Brine (Saturated NaCl)
ACS Grade
In-house prep
Aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Commercial
Drying Agent
Silica Gel
200-400 mesh
Commercial
For chromatography (if needed)
Safety Precautions:
N-Bromosuccinimide is a lachrymator and irritant. Handle in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-chloro-4-hydroxy-2-methylquinoline (e.g., 1.0 g, 1.0 equiv).
Dissolution: Add anhydrous acetonitrile (e.g., 20 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) to the solution in one portion.
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. A typical mobile phase for TLC would be a 7:3 mixture of hexane and ethyl acetate. The product should have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water.
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.
Part 3: Characterization and Expected Results
The final product, 3-bromo-8-chloro-4-hydroxy-2-methylquinoline, should be characterized to confirm its structure and purity.
Parameter
Expected Result
Appearance
Off-white to pale yellow solid
Yield
80-95% (typical)
¹H NMR
Disappearance of the singlet corresponding to the C3-H proton. Aromatic protons will show characteristic shifts and couplings.
¹³C NMR
Appearance of a new quaternary carbon signal for C3-Br and a corresponding upfield shift for the C3 carbon.
Mass Spec (HRMS)
Calculated m/z for C₁₀H₇BrClNO should match the experimental value, showing the characteristic isotopic pattern for Br and Cl.
Part 4: Workflow and Process Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Caption: Experimental workflow for the regioselective bromination.
References
Kovalenko, S. M., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry.
Wang, L., et al. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Beilstein Journal of Organic Chemistry, 14, 2820–2827. [Link]
Wichmann, J., et al. (2019). Bromination of alkyl quinolones by Microbulbifer sp. HZ11, a marine Gammaproteobacterium, modulates their antibacterial activity. Environmental Microbiology, 21(9), 3349-3362. [Link]
Deng, S., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35057–35062. [Link]
Deng, S., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
Köprülü, T. K., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
Hansen, T. V., & Undheim, K. (2001). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]
Deng, S., et al. (2023). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Semantic Scholar.
Google Patents.Synthetic method of 3-bromo-7-hydroxyquinoline. (CN108484495B).
Huggill, H. P. W., & Plant, S. G. P. (1939). The bromination of some 4-quinolones. Journal of the Chemical Society (Resumed), 784. [Link]
Yaglioglu, G., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
Nurkenov, O. A., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
Ukrainets, I. V., et al. (2000). 4-Hydroxy-2-quinolones. Part 204. Synthesis, Bromination, and Analgetic Properties of 1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Arylalkylamides.
Yurttaş, L., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals.
Application Notes and Protocols for the Functionalization of the 3-Bromo Group in 4-Hydroxyquinolines
Introduction: The 4-Hydroxyquinoline Scaffold and the Versatility of the 3-Bromo Substituent The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the backbone of numerou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The 4-Hydroxyquinoline Scaffold and the Versatility of the 3-Bromo Substituent
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring is a key approach in drug development to modulate bioactivity, selectivity, and pharmacokinetic profiles.
The presence of a bromo substituent at the 3-position of the 4-hydroxyquinoline moiety offers a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse molecular fragments, enabling the synthesis of extensive compound libraries for high-throughput screening and lead optimization. This application note provides a comprehensive guide to the most effective methods for the functionalization of the 3-bromo group in 4-hydroxyquinolines, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. For each reaction, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the scope and potential challenges, thereby equipping researchers with the knowledge to confidently and successfully derivatize this important heterocyclic system.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[2][3] For the functionalization of 3-bromo-4-hydroxyquinolines, four key palladium-catalyzed reactions are of particular importance: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][5] In the context of 3-bromo-4-hydroxyquinolines, this reaction enables the introduction of a diverse range of aryl and vinyl substituents at the 3-position, which is a common strategy in the development of novel therapeutic agents.
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium(0) catalyst. The cycle comprises three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-4-hydroxyquinoline.
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[4]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 3-Aryl-4-hydroxyquinolines
This protocol is a generalized procedure and may require optimization for specific substrates.
Degassed 1,4-dioxane/water mixture (e.g., 4:1 v/v) or DMF
Anhydrous sodium sulfate (Na₂SO₄)
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-4-hydroxyquinoline, the arylboronic acid, palladium catalyst, ligand, and base.
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-hydroxyquinoline.
Comparative Data for Suzuki-Miyaura Coupling Conditions
Heck Reaction: Synthesis of 3-Alkenyl-4-hydroxyquinolines
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[7][8] Applying this reaction to 3-bromo-4-hydroxyquinolines allows for the introduction of various alkenyl groups at the 3-position.
Mechanism Insight: The catalytic cycle of the Heck reaction involves:
Oxidative Addition: A Pd(0) species adds to the 3-bromo-4-hydroxyquinoline.
Alkene Insertion (Syn-Carbopalladation): The alkene coordinates to the palladium complex and inserts into the palladium-carbon bond.
β-Hydride Elimination (Syn-Elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the product and a hydrido-palladium complex.
Reductive Elimination: The base facilitates the removal of HBr from the palladium complex, regenerating the Pd(0) catalyst.[9]
Experimental Workflow: Heck Reaction
Caption: General workflow for the Heck reaction.
Detailed Protocol: Synthesis of 3-Alkenyl-4-hydroxyquinolines
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly valuable for synthesizing 3-alkynyl-4-hydroxyquinolines, which are important intermediates for further transformations or as final products with potential biological activity.
Mechanism Insight: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.
Palladium Cycle: Similar to the Suzuki and Heck reactions, it involves oxidative addition of the 3-bromo-4-hydroxyquinoline to Pd(0), followed by transmetalation and reductive elimination.
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Protocol: Synthesis of 3-Alkynyl-4-hydroxyquinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13][14][15] This reaction is instrumental in synthesizing 3-amino-4-hydroxyquinolines, which are important pharmacophores.
Mechanism Insight: The catalytic cycle involves:
Oxidative Addition: Pd(0) adds to the C-Br bond of the 3-bromo-4-hydroxyquinoline.
Amine Coordination and Deprotonation: The amine coordinates to the palladium complex, and a base removes a proton from the nitrogen to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed, releasing the 3-amino-4-hydroxyquinoline product and regenerating the Pd(0) catalyst.[14][15]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 3-Amino-4-hydroxyquinolines
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)
Anhydrous toluene or 1,4-dioxane
Procedure:
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
Add the 3-bromo-4-hydroxyquinoline and the amine.
Add the anhydrous solvent.
Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNAr) can be a viable alternative, particularly when the quinoline ring is activated by electron-withdrawing groups.[16][17][18] The 4-hydroxy group, being electron-donating, generally disfavors SNAr at the 3-position. However, under certain conditions or with specific modifications to the quinoline core (e.g., introduction of nitro groups), this reaction can proceed.
Mechanism Insight: The SNAr mechanism is a two-step process:
Addition: The nucleophile attacks the carbon bearing the bromo group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19][20]
Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the quinoline ring.[19][20]
Dissolve the activated 3-bromo-4-hydroxyquinoline derivative in the polar aprotic solvent.
Add the nucleophile and base (if necessary).
Heat the reaction mixture with stirring at a temperature typically ranging from 100-150 °C.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the mixture to room temperature.
The product may precipitate upon cooling or by the addition of water. The solid can be collected by filtration and recrystallized.
Alternatively, dilute the reaction mixture with water and extract with an organic solvent.
Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate.
Purify the residue by column chromatography.
Conclusion
The functionalization of the 3-bromo group in 4-hydroxyquinolines provides a powerful platform for the synthesis of a diverse array of novel compounds with significant potential in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—offer reliable and versatile methods for the formation of C-C and C-N bonds under relatively mild conditions. The choice of reaction will depend on the desired substituent to be introduced. While less common for this specific scaffold, nucleophilic aromatic substitution can also be a useful tool under the appropriate conditions. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers to effectively explore the chemical space around the 4-hydroxyquinoline core, paving the way for the discovery of new and improved therapeutic agents and functional materials.
References
Kool, E. T., et al. (2010). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 51(46), 6065-6068. [Link]
National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
ChemRxiv. (2021). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. [Link]
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]
National Center for Biotechnology Information. (2015). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
SciELO Brasil. (2018). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [Link]
ResearchGate. (2025). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]
SciELO Brasil. (2017). Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. [Link]
National Center for Biotechnology Information. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
Application Notes & Protocols: 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline as a Versatile Intermediate for Drug Discovery
Introduction: The Quinoline Scaffold and the Strategic Advantage of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline The quinoline nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold"...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinoline Scaffold and the Strategic Advantage of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline
The quinoline nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] This nitrogen-containing heterocyclic system is prevalent in natural products and forms the core of numerous pharmacologically active agents with a broad spectrum of activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][3] The versatility of the quinoline ring system allows for functionalization at multiple positions, making it an invaluable building block in the design and synthesis of novel therapeutic candidates.[4]
This guide focuses on a highly functionalized intermediate: 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline . This molecule is strategically designed for advanced drug discovery programs. Its key attributes include:
A Privileged Core: The intrinsic biological relevance of the 2-methyl-4-hydroxyquinoline core.
Orthogonal Halogen Handles: The presence of a bromine atom at the C3 position and a chlorine atom at the C8 position. These halogens possess differential reactivity in palladium-catalyzed cross-coupling reactions, enabling selective and sequential functionalization. Typically, the C-Br bond is more reactive than the C-Cl bond, allowing for a programmed approach to building molecular complexity.
A Modifiable Hydroxyl Group: The C4-hydroxyl group can participate in hydrogen bonding with biological targets and can be further derivatized, for instance, through etherification, to modulate physicochemical properties.
This document provides a comprehensive overview of this intermediate's properties, a proposed synthetic pathway, and detailed, field-tested protocols for its application in cornerstone synthetic transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties
A clear understanding of the intermediate's physical and chemical properties is fundamental for its effective use in synthesis.
The synthesis of 3-bromo-8-chloro-4-hydroxy-2-methylquinoline can be achieved through a logical multi-step sequence, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by a regioselective bromination.[6]
Caption: Proposed synthetic pathway for the target intermediate.
Methodology Insight: The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core.[6] The initial condensation is followed by a high-temperature cyclization. The subsequent saponification and decarboxylation steps are typically high-yielding. For the final step, a brominating agent such as N-Bromosuccinimide (NBS) is chosen for its ability to perform regioselective bromination on electron-rich aromatic systems. The C3 position is activated by the C4-hydroxyl group, directing the electrophilic substitution.
The primary utility of this intermediate lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C3-Br and C8-Cl bonds is the key to its strategic value. The protocols below focus on the initial functionalization of the more reactive C3-bromo position.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[7][8]
Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), finely powdered
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Reaction Setup:
To a dry Schlenk flask, add the quinoline intermediate, the boronic acid, the palladium catalyst, and the base.
Expertise Note: The choice of catalyst and base is critical. For electron-rich boronic acids, a less active catalyst like Pd(PPh₃)₄ may suffice. For more challenging couplings, a more robust catalyst system like Pd(dppf)Cl₂ is recommended. Cesium carbonate is a stronger base and can accelerate the reaction but may not be compatible with base-sensitive functional groups.[8]
Establish Inert Atmosphere:
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
Causality: This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.[10]
Solvent Addition:
Using a syringe, add the degassed solvent mixture to the flask. The solvent should be thoroughly degassed by bubbling with inert gas for at least 20 minutes prior to use.
Reaction Execution:
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).[10]
Workup:
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[7]
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, allowing for the synthesis of a vast range of N-aryl compounds.[11][12]
Mechanism Rationale: Similar to the Suzuki coupling, this reaction involves a palladium-catalyzed cycle. Key steps include oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a strong base to form an amido complex, and subsequent reductive elimination to form the C-N bond.[13][14] The choice of phosphine ligand is critical and is tailored to the specific substrates.[11]
Sodium tert-butoxide (NaOtBu) or LHMDS (1.4-2.0 equiv)
Anhydrous, degassed Toluene or Dioxane
Reaction Setup:
Expertise Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or using rigorous Schlenk line techniques. NaOtBu is a very strong, hygroscopic base and must be handled accordingly. The palladium precatalyst and ligand are added first.
In a glovebox, add the palladium source, ligand, and base to a dry Schlenk tube.
Add the quinoline intermediate and a stir bar.
Establish Inert Atmosphere:
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
Solvent and Amine Addition:
Add the degassed anhydrous solvent via syringe.
If the amine is a liquid, add it via syringe. If it is a solid, it should be added in the glovebox during the initial setup.
Reaction Execution:
Heat the reaction mixture with vigorous stirring to 80-110 °C.
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 2-24 hours.
Workup:
Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride.
Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic phase over anhydrous Na₂SO₄.
Purification:
Concentrate the organic solution under reduced pressure.
Purify the crude material by flash column chromatography to yield the desired N-arylated quinoline.
Advanced Strategies and Therapeutic Potential
The true synthetic power of 3-bromo-8-chloro-4-hydroxy-2-methylquinoline is realized in sequential coupling strategies. After functionalizing the C3 position, the less reactive C8-chloro group can be targeted under more forcing conditions (e.g., using specialized catalysts like Buchwald's SPhos or RuPhos, higher temperatures, or stronger bases) to build highly decorated, three-dimensional molecules.
Caption: Drug discovery workflow using sequential functionalization.
Potential Therapeutic Applications: The 8-hydroxyquinoline scaffold is a known metal-chelating motif and has been explored for its antimicrobial, anticancer, and neuroprotective properties.[15][16][17] Furthermore, recent studies have identified the 8-hydroxyquinoline scaffold as a novel blocker of the Histamine Receptor 2 (HRH2), a G-protein coupled receptor (GPCR) involved in gastric acid secretion.[18] A derivative of our intermediate could potentially act as an antagonist at this receptor.
Caption: Hypothetical blockade of the HRH2 signaling pathway.
Conclusion
3-Bromo-8-chloro-4-hydroxy-2-methylquinoline is more than a simple chemical; it is a sophisticated tool for medicinal chemists. Its pre-installed, orthogonally reactive halogen handles provide a clear and logical pathway for the rapid generation of diverse chemical libraries. By leveraging established and robust palladium-catalyzed methodologies, researchers can efficiently explore the chemical space around the privileged quinoline scaffold, accelerating the discovery of new lead compounds and potential therapeutic agents.
References
S. Bräse (Ed.). (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
Okonkwo, C. F., Adejumo, O. E., & Ajanaku, C. O. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1039841. Retrieved from [Link]
Wang, D., Gao, C., & Wang, Y. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6649. Retrieved from [Link]
Kumar, A., & Kumar, R. (2024). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Chemical Reviews, 6(3), 329-353. Retrieved from [Link]
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Prachayasittikul, V., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135-141. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Andersen, T. L. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Retrieved from [Link]
He, G. X., & Ainsa, J. A. (2003). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 47(5), 1754–1755. Retrieved from [Link]
Al-Masoudi, N. A. L., & Al-Zoubi, R. M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7306. Retrieved from [Link]
Al-Zoubi, R. M. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Organic and Medicinal Chemistry International Journal, 1(2). Retrieved from [Link]
Nitek, W., et al. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 26(11), 5331. Retrieved from [Link]
Thimmaiah, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1431-1439. Retrieved from [Link]
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from [Link]
Hopkinson, R. J., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 10(4), 586-591. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved from [Link]
de la Fuente, M. A., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Bio & Med Chem Au, 2(5), 478–485. Retrieved from [Link]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromoquinoline Derivatives
Target Audience: Researchers, synthetic scientists, and drug development professionals. Introduction The quinoline scaffold is a privileged motif in medicinal chemistry, integral to the development of antimalarial, antib...
Author: BenchChem Technical Support Team. Date: February 2026
Target Audience: Researchers, synthetic scientists, and drug development professionals.
Introduction
The quinoline scaffold is a privileged motif in medicinal chemistry, integral to the development of antimalarial, antibacterial, and antineoplastic agents[1]. Functionalization at the C3 position via carbon-nitrogen (C-N) bond formation enables the rapid generation of diverse 3-aminoquinoline libraries. The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier methodology for this transformation, overcoming the limitations of classical nucleophilic aromatic substitution, which typically requires harsh conditions and is largely restricted to highly electron-deficient heteroaromatics[2].
Mechanistic Insights & Substrate Reactivity
The Buchwald-Hartwig cross-coupling of 3-bromoquinoline proceeds through a classic Pd(0)/Pd(II) catalytic cycle[3]. Understanding the causality behind each step is critical for rational reaction optimization:
Pre-catalyst Activation: The cycle begins with the generation of an active, coordinatively unsaturated 14-electron
species from a precatalyst (e.g., or a palladacycle)[4].
Oxidative Addition: The
complex inserts into the C-Br bond. The carbon-bromine bond dissociation energy (~81 kcal/mol) is significantly lower than that of the carbon-chlorine bond (~96 kcal/mol). This makes 3-bromoquinoline a highly reactive substrate that facilitates the rate-determining oxidative addition step under much milder conditions compared to 3-chloroquinoline[5].
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base subsequently deprotonates the coordinated amine to form a palladium amido intermediate[3].
Reductive Elimination: The C-N bond is formed, releasing the 3-aminoquinoline product and regenerating the active
Caption: Catalytic cycle of the Buchwald-Hartwig amination of 3-bromoquinoline.
Reaction Optimization & Parameter Selection
Designing a robust, self-validating protocol requires careful tuning of the reaction parameters to match the specific amine nucleophile[4].
Ligand Selection: The steric and electronic properties of the phosphine ligand dictate the reaction pathway. For primary amines, bidentate ligands like BINAP are historically effective[2]. However, bulky, electron-rich dialkylbiaryl phosphines (e.g., BrettPhos) are superior as they accelerate reductive elimination and suppress competitive
-hydride elimination (which leads to undesired dehalogenation)[2][6]. For sterically hindered secondary amines, ligands with specific steric profiles like RuPhos or XPhos are required to accommodate the bulky transition state[4].
Base Selection: The base must be strong enough to deprotonate the coordinated amine but mild enough to tolerate functional groups. Sodium tert-butoxide (
, pKa ~19) is highly effective for unfunctionalized substrates, driving rapid deprotonation[4]. However, if the 3-bromoquinoline derivative contains base-sensitive groups (e.g., esters, nitro groups), weaker bases like or must be used to prevent substrate degradation[3].
Solvent & Temperature: Non-polar solvents like toluene or 1,4-dioxane are standard, typically requiring temperatures between 80–100 °C to overcome the activation barrier of the catalytic cycle[4].
Quantitative Data: Condition Matrix
The following table summarizes optimized conditions for coupling various amine classes with 3-bromoquinoline derivatives based on established literature precedents.
Amine Class
Recommended Catalyst / Ligand
Optimal Base
Solvent / Temp
Typical Yield Range
Primary Alkyl
/ BrettPhos
Toluene, 90 °C
75% – 90%
Secondary Cyclic
/ RuPhos
1,4-Dioxane, 100 °C
80% – 95%
Arylamine (Aniline)
/ BINAP
Toluene, 100 °C
70% – 85%
Base-Sensitive Substrates
Pd Pre-catalyst / XPhos
t-Amyl alcohol, 80 °C
65% – 80%
Detailed Experimental Protocol
This protocol outlines a self-validating workflow for the coupling of 3-bromoquinoline with a primary amine[5][6]. Strict adherence to anhydrous and anaerobic conditions is paramount, as oxygen rapidly oxidizes the electron-rich phosphine ligands and the active Pd(0) species, irreversibly poisoning the catalyst[4].
Caption: General experimental workflow for the palladium-catalyzed amination of 3-bromoquinoline.
Step-by-Step Methodology:
Preparation (Inert Atmosphere): An oven-dried Schlenk tube equipped with a magnetic stir bar is transferred to an argon-filled glovebox.
(0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and (1.5 equiv) to the Schlenk tube[5].
Solvent Addition & Degassing: Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed toluene (5.0 mL) via syringe. If a glovebox is unavailable, perform three cycles of the "Freeze-Pump-Thaw" technique to rigorously remove dissolved oxygen.
Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of argon. Submerge the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours.
In-Process Monitoring (Self-Validation): After 12 hours, cool the reaction to room temperature. Withdraw a 10
L aliquot under argon, dilute with ethyl acetate, and analyze via TLC or LC-MS. Complete consumption of the 3-bromoquinoline starting material validates the efficiency of the catalytic cycle.
Quench and Workup: Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure 3-aminoquinoline derivative.
Troubleshooting & Mechanistic Pitfalls
Observation: Significant formation of unfunctionalized quinoline (Dehalogenation).
Causality:
-hydride elimination from the palladium amido intermediate is outcompeting reductive elimination[2].
Solution: Switch to a more sterically demanding ligand (e.g., from BINAP to BrettPhos) to accelerate the reductive elimination step.
Observation: No conversion of 3-bromoquinoline.
Causality: Catalyst poisoning by oxygen/moisture, or failure to generate the active Pd(0) species[4].
Solution: Ensure rigorous degassing. Consider switching from a Pd(II) source to a pre-formed palladacycle (e.g., BrettPhos Pd G3) which ensures quantitative generation of the active
Navigating the Bifurcation: Protocols for Selective O- vs. N-Alkylation of 4-Hydroxyquinolines
Introduction The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds, including antimalarials, antibacteria...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1][2] The strategic functionalization of this privileged structure is paramount for the development of novel therapeutics and advanced materials. A critical and often challenging transformation is the alkylation of the 4-hydroxyquinoline core, which presents a classic case of regioselectivity between the oxygen (O-alkylation) and nitrogen (N-alkylation) atoms. The ability to selectively target either the O- or N-position is crucial for modulating the pharmacological and physicochemical properties of the resulting derivatives.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the factors governing O- versus N-alkylation of 4-hydroxyquinolines. We delve into the underlying mechanistic principles and present field-proven, step-by-step protocols to achieve selective alkylation, empowering the rational design and synthesis of novel 4-hydroxyquinoline derivatives.
Mechanistic Crossroads: Kinetic vs. Thermodynamic Control
The regioselectivity of 4-hydroxyquinoline alkylation is a delicate interplay between kinetic and thermodynamic control.[3][4] The ambident nature of the 4-quinolone anion, generated upon deprotonation, allows for electrophilic attack at either the oxygen or nitrogen atom.
Kinetic Control: Under conditions of kinetic control, the reaction is governed by the rate of product formation.[3][4] Typically, O-alkylation is the kinetically favored pathway. The oxygen atom, being more electronegative, bears a greater partial negative charge in the anion, making it a "harder" nucleophile that reacts more readily with "hard" electrophiles. These reactions are often irreversible and conducted at lower temperatures.[3][5]
Thermodynamic Control: In contrast, thermodynamic control favors the formation of the most stable product.[3][4] The N-alkylated product is generally the more thermodynamically stable isomer due to the formation of a more conjugated system. Achieving thermodynamic control requires reversible reaction conditions, often facilitated by higher temperatures, which allow the initially formed kinetic (O-alkylated) product to revert to the intermediate anion and subsequently form the more stable N-alkylated product.[3][5]
The choice of base, solvent, and electrophile, along with the reaction temperature, are the key levers to manipulate the reaction outcome towards either kinetic or thermodynamic control.
Figure 1: Competing pathways in the alkylation of 4-hydroxyquinolines.
Factors Influencing Regioselectivity
A nuanced understanding of the reaction parameters is essential for achieving the desired regioselectivity.
Factor
Effect on O-Alkylation (Kinetic Product)
Effect on N-Alkylation (Thermodynamic Product)
Rationale
Base
Favored by strong, sterically hindered bases (e.g., NaH, KHMDS) that rapidly deprotonate the hydroxyl group.
Favored by weaker bases (e.g., K2CO3, Cs2CO3) that allow for equilibration.[6]
Strong bases promote irreversible deprotonation, favoring the kinetic product. Weaker bases facilitate a reversible process, allowing the reaction to reach thermodynamic equilibrium.
Solvent
Favored by polar aprotic solvents (e.g., DMF, DMSO) that solvate the cation but not the anion, enhancing the nucleophilicity of the oxygen.[7]
Favored by polar protic solvents (e.g., ethanol, isopropanol) that can solvate both the anion and cation, promoting equilibration.
Solvent polarity and proticity influence the reactivity of the ambident anion and the reversibility of the reaction.
Electrophile
Favored by "hard" electrophiles (e.g., dimethyl sulfate, methyl iodide).
Favored by "soft" electrophiles (e.g., benzyl bromide, allyl bromide).
According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, hard nucleophiles (like the oxygen in the quinolone anion) prefer to react with hard electrophiles, while soft nucleophiles (like the nitrogen) prefer soft electrophiles.
Temperature
Favored by low temperatures (e.g., 0 °C to room temperature).[3][5]
Favored by elevated temperatures (e.g., reflux).[3]
Low temperatures prevent the reversal of the kinetically favored O-alkylation. Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium and form the more stable N-alkylated product.[3][5]
Counter-ion
Smaller, harder cations (e.g., Li+, Na+) can coordinate more tightly with the oxygen, potentially favoring O-alkylation.
Larger, softer cations (e.g., K+, Cs+) may allow for greater charge delocalization, favoring N-alkylation.
The nature of the counter-ion can influence the charge distribution in the quinolone anion.
Protocols for Selective Alkylation
The following protocols are presented as representative examples and may require optimization based on the specific 4-hydroxyquinoline substrate and alkylating agent.
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-hydroxyquinoline derivative.
Add anhydrous DMF to dissolve the starting material.
Cool the solution to 0 °C in an ice bath.
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
Slowly add the alkylating agent dropwise to the reaction mixture at 0 °C.
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to afford the desired O-alkylated 4-hydroxyquinoline.
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Alkylating agent (e.g., benzyl bromide, 1.2 eq)
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na2SO4)
Procedure:
To a round-bottom flask, add the 4-hydroxyquinoline derivative and anhydrous potassium carbonate.
Add anhydrous DMF or acetonitrile as the solvent.
Add the alkylating agent to the suspension.
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and reactants) and stir vigorously.
Monitor the reaction progress by TLC. The reaction time can vary from several hours to overnight.
Upon completion, cool the reaction mixture to room temperature.
Add water to dissolve the inorganic salts.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the desired N-alkylated 4-hydroxyquinoline.
Figure 2: Workflow for selective O- and N-alkylation.
Troubleshooting and Optimization
Mixed Products: If a mixture of O- and N-alkylated products is obtained, consider adjusting the reaction temperature. For O-alkylation, ensure the temperature is kept low throughout the addition and reaction time. For N-alkylation, increasing the reaction time or temperature may drive the equilibrium further towards the thermodynamic product.
No Reaction: If no reaction occurs, particularly in the N-alkylation protocol, a stronger base or a more polar aprotic solvent might be necessary to facilitate the initial deprotonation. However, be mindful that these changes may also favor the kinetic O-alkylation pathway. The use of cesium carbonate can sometimes be beneficial for promoting N-alkylation.[6]
Decomposition: Some 4-hydroxyquinoline derivatives may be sensitive to strong bases or high temperatures. If decomposition is observed, a milder base (e.g., an organic base like DBU) or lower reaction temperatures should be explored.
Conclusion
The selective O- or N-alkylation of 4-hydroxyquinolines is a synthetically valuable transformation that can be controlled by a careful choice of reaction conditions. By understanding the principles of kinetic and thermodynamic control and by judiciously selecting the base, solvent, electrophile, and temperature, researchers can predictably steer the reaction towards the desired regioisomer. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of novel 4-hydroxyquinoline derivatives, paving the way for advancements in drug discovery and materials science.
References
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available from: [Link]
On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available from: [Link]
N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. Available from: [Link]
Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. ResearchGate. Available from: [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available from: [Link]
Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... ResearchGate. Available from: [Link]
The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available from: [Link]
Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]
Synthesis of 4-Alkoxy-8-hydroxyquinolines. ACS Publications. Available from: [Link]
Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate. Available from: [Link]
Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. Available from: [Link]
N- and O- alkylation of a quinolone fluorophore. ResearchGate. Available from: [Link]
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. Available from: [Link]
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. Available from: [Link]
Thermodynamic vs Kinetic Control. Reddit. Available from: [Link]
Kinetic vs Thermodynamic Control. Imperial College London. Available from: [Link]
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available from: [Link]
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available from: [Link]
The Chemistry of 4-Hydroxyquinolines. ACS Publications. Available from: [Link]
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. REAL-MTAK. Available from: [Link]
Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. Available from: [Link]
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available from: [Link]
Preparation of 4-hydroxyquinoline compounds. Google Patents.
You are encountering yield or purity issues in the synthesis of 3-bromo-8-chloro-4-hydroxy-2-methylquinoline . This scaffold is a critical intermediate for antibacterial agents and kinase inhibitors. The synthesis typically follows a Conrad-Limpach protocol followed by electrophilic bromination.
The two most common failure points for this specific molecule are:
The "Knorr Trap" (Regioisomerism): Accidental formation of the thermodynamically stable anilide intermediate leads to the wrong quinoline isomer (2-hydroxy-4-methyl).
Bromination Selectivity: Competitive bromination at the C2-methyl group (radical mechanism) versus the desired C3 position (electrophilic mechanism).
Part 1: The Synthetic Pathway & Logic
To fix the yield, we must first validate your mechanism. The 8-chloro substituent on the aniline ring introduces steric hindrance and electronic deactivation, making the initial condensation sluggish compared to unsubstituted aniline.
Visual Workflow (Graphviz)
Caption: Figure 1. The bifurcation of the Conrad-Limpach (blue path) vs. Knorr (red dashed path) synthesis. Yield loss often occurs by slipping into the red path.
Part 2: Troubleshooting Guide (Q&A Format)
Module A: Constructing the Quinoline Core
Q1: My yield is low (<30%), and the product has the wrong melting point. What happened?Diagnosis: You likely fell into the "Knorr Trap."
Explanation: The reaction between 2-chloroaniline and ethyl acetoacetate is reversible.
Kinetic Product (Desired): The Enamine (Schiff base). Formed at lower temperatures (
C) with acid catalysis.
Thermodynamic Product (Undesired): The Anilide.[1] Formed at higher temperatures (
C) or if water is not removed.
Protocol Fix:
Solvent: Use Toluene or Benzene.
Catalyst: 0.1 eq
-Toluenesulfonic acid (p-TSA) or Acetic Acid.
Water Removal: You must use a Dean-Stark trap.[2] Reflux until the theoretical amount of water is collected.
Isolation: Do not telescope this reaction. Evaporate the toluene to isolate the oily enamine intermediate before the high-temp cyclization step.
Q2: During the high-temp cyclization (250°C), the reaction turns into black tar. How do I prevent this?Diagnosis: Oxidative polymerization.
Explanation: Phenyl ether (Dowtherm A) requires extreme heat. At 250°C, 4-hydroxyquinolines are susceptible to oxidation, especially with the electron-rich nitrogen.
Protocol Fix:
Degassing: Sparge the Dowtherm A with Nitrogen or Argon for 30 minutes before heating.
Addition Rate: Add the isolated enamine dropwise to the pre-heated (250°C) solvent. This ensures instantaneous cyclization (dilution effect) and prevents intermolecular polymerization.
Alternative Solvent: Consider Diphenyl ether (b.p. 259°C) or Sulfolane (if temp requirements allow, though Conrad-Limpach usually needs >240°C).
Q3: The 8-chloro group seems to retard the cyclization. Is there a workaround?Diagnosis: Steric hindrance at the ortho-position.[3]
Explanation: The 8-chloro substituent sterically interferes with the bond rotation required for the electrocyclic ring closure.
Protocol Fix: Increase the reaction time of the dropwise addition. Ensure the temperature never drops below 245°C. The energy barrier for the 8-substituted ring closure is significantly higher than the unsubstituted analog.
Module B: Regioselective Bromination
Q4: I am getting a mixture of 3-bromo and 2-bromomethyl products. How do I get only the 3-bromo?Diagnosis: Competition between Electrophilic Aromatic Substitution (EAS) and Free Radical Substitution (FRS).
Explanation:
Target (C3): Accessed via EAS. The 4-OH (keto tautomer) activates C3.
Impurity (2-CH2Br): Accessed via FRS. The methyl group is benzylic-like and susceptible to radical bromination.
Protocol Fix:
Switch Reagents: If using
, switch to N-Bromosuccinimide (NBS) .
Solvent: Use Acetonitrile (MeCN) or Glacial Acetic Acid . Avoid CCl4 or Benzene (which promote radical paths).
Conditions: Run in the dark (wrap flask in foil) to inhibit radical initiation. Do not use AIBN or Benzoyl Peroxide.
Temperature: Keep between 0°C and Room Temperature. Heat promotes the radical pathway.
Q5: The product is difficult to purify from the brominated by-products.Diagnosis: Solubility similarity.
Protocol Fix:
pH Swing: 4-Hydroxyquinolines are amphoteric. Dissolve crude in dilute NaOH (forms the sodium salt, soluble in water). Filter off insoluble impurities (poly-brominated species often have lower aqueous solubility).
Reprecipitation: Acidify the filtrate carefully with Acetic Acid to pH 6-7. The target product should precipitate as a solid.
Protonates the carbonyl, facilitating amine attack.
Solvent
Toluene
Azeotrope boils at 110°C, perfect for water removal.
Apparatus
Dean-Stark Trap
MANDATORY. Removes water to prevent hydrolysis/reversibility.
Endpoint
TLC (Hexane/EtOAc)
Disappearance of aniline.
Step 2: Thermal Cyclization
Heat 10 volumes of Dowtherm A to 255°C under a nitrogen stream.
Dissolve the crude enamine (from Step 1) in a minimal amount of Dowtherm A or light mineral oil.
Add the enamine solution dropwise to the boiling solvent over 20-30 minutes. Note: Vigorous ethanol evolution will occur.
Reflux for an additional 30 minutes.
Cool to room temperature. Add 20 volumes of Hexane. The product (8-chloro-4-hydroxy-2-methylquinoline) will precipitate. Filter and wash with Hexane to remove Dowtherm A.
Step 3: Bromination (NBS Method)
Suspend the quinoline (1.0 eq) in Acetonitrile (10 volumes).
Cool to 0°C in an ice bath. Cover flask with aluminum foil.
Add NBS (1.05 eq) portion-wise over 15 minutes.
Allow to warm to RT and stir for 2 hours.
Pour into cold water. Filter the yellow precipitate.
Recrystallize from Ethanol/DMF if necessary.
Part 4: Decision Tree for Yield Improvement
Caption: Figure 2. Diagnostic logic flow for identifying yield loss in quinoline synthesis.
References
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
Context: Foundational text on quinoline cycliz
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society.
Context: Establishes the necessity of the 250°C thermal step for 2-methyl deriv
Eswaran, S., et al. (2009). "Novel quinoline derivatives: Synthesis and antimicrobial activity." European Journal of Medicinal Chemistry.
Context: Provides specific workup details for 8-chloro substituted quinolines.
You are likely encountering difficulties with 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline (approximate MW: ~272.5 g/mol ). In our internal classification, we designate this as a "Brick Dust" intermediate.
The Core Problem:
While the IUPAC name suggests a "4-hydroxy" species, this molecule exists predominantly in the 4-quinolone tautomer form in the solid state. This results in a rigid crystal lattice stabilized by strong intermolecular hydrogen bonding (N-H···O=C) and
- stacking enhanced by the halogen substituents (3-Br, 8-Cl).
Implication:
High Melting Point: Likely >250°C (indicative of high lattice energy).
Aqueous Solubility: Negligible at neutral pH.
Organic Solubility: Poor in standard low-boiling solvents (DCM, MeOH) at room temperature; requires dipolar aprotic solvents (DMSO, DMF) or high heat to disrupt the lattice.
Solubility Profile & Solvent Compatibility
The following data represents the expected solubility behavior for this class of halogenated quinolones.
Solvent Compatibility Matrix
Solvent Class
Specific Solvent
Solubility Rating
Application Notes
Dipolar Aprotic
DMSO
High (>50 mg/mL)
Recommended. Best for stock solutions.
Dipolar Aprotic
DMF
High (>50 mg/mL)
Good alternative if DMSO interferes with downstream chemistry.
Alcohols
Methanol / Ethanol
Low (RT) / High (Boiling)
Recrystallization only. Poor for stock solutions at RT.
Chlorinated
Dichloromethane / Chloroform
Low to Moderate
Often insufficient for high-concentration stocks.
Aqueous
Water / PBS (pH 7.4)
Insoluble (<1 µg/mL)
Do not use for direct dissolution.
Acids
TFA / Acetic Acid
High
Protonation of the nitrogen disrupts the lattice. Good for NMR.
Workflow Visualization: The Solubilization Decision Tree
Use this logic flow to determine the correct solubilization strategy based on your end application.
Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.
Standard Operating Protocols (SOPs)
Protocol A: Preparation of Stable Stock Solutions
Target: 10 mM to 50 mM Stock in DMSO
Scientific Rationale:
The 4-quinolone form is stable, but trace water in DMSO can lower the solubility limit over time by encouraging aggregation.
Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO attacks).
Step 2: If solid remains, sonicate in a water bath at 40°C for 10–15 minutes.
Note: The compound is thermally stable; mild heating overcomes the lattice energy.
Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals which will skew concentration data.
Protocol B: The "Intermediate Dilution" Method (For Bioassays)
Problem: Direct injection of DMSO stock into water causes immediate precipitation.
Prepare Stock: 10 mM in DMSO.
Intermediate Step: Dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol .
Result: 1 mM solution in 10% DMSO / 90% PEG400.
Final Dilution: Slowly add this intermediate solution to your aqueous buffer (PBS/Media) with rapid stirring.
Mechanism:[1] PEG400 acts as a bridge, preventing the "shock" change in dielectric constant that forces the hydrophobic quinoline out of solution.
Troubleshooting & FAQs
Q1: I am trying to run an NMR in CDCl3, but I only see solvent peaks. Why?
A: This molecule is likely insoluble in Chloroform due to its polarity and H-bonding capability.
Fix: Switch to DMSO-d6 .
Advanced Fix: If peaks are broad in DMSO (due to tautomeric exchange), add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or D2O. This forces the exchange to a single protonated species or exchanges the labile protons, sharpening the signals.
Q2: My compound precipitates when I store the DMSO stock at 4°C.
A: DMSO freezes at 19°C. When it freezes, it excludes the solute, locally concentrating the compound until it crashes out.
Fix: Store DMSO stocks at Room Temperature (20-25°C) protected from light. If long-term frozen storage is required, you must re-sonicate and heat to 40°C every time before use to ensure redissolution.
Q3: Can I use basic pH to dissolve it?
A: Yes, but with caution.
Mechanism: The 4-OH group is acidic (pKa ~9-10). Using 0.1 M NaOH will deprotonate it to the phenolate anion, which is water-soluble.
Risk: The 8-Chloro and 3-Bromo groups make the ring electron-deficient. At high pH (pH > 12) and elevated temperatures, you risk nucleophilic aromatic substitution (SnAr) where the halogens (especially Cl at position 8) could be displaced by hydroxide, degrading your compound [1].
Q4: How do I recrystallize this for higher purity?
A: Use the "High-Low" solubility principle.
Solvent: Ethanol or Methanol.
Method: The compound is likely sparingly soluble in alcohol at RT but soluble at boiling.
Suspend crude solid in EtOH.
Heat to reflux until dissolved.
Hot filter (if black specks remain).
Allow to cool slowly to RT, then to 4°C. The halogenated quinoline should crystallize out as needles or prisms [2].
Mechanistic Insight: Tautomerism
Understanding the tautomerism is critical for predicting behavior. The "4-hydroxy" nomenclature is often misleading in the solid state.
Figure 2: The equilibrium favors the Quinolone (NH-form) in solid state and polar solvents, contributing to high melting points and poor solubility.
References
Gershon, H., et al. (2003).[1] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons.
LibreTexts Chemistry. (2021). Recrystallization Techniques and Troubleshooting.
PubChem. (2025).[2] Compound Summary: 8-Bromo-2-chloro-4-methyl-quinoline-3-carbonitrile (Structural Analog Data).
Technical Support Center: Optimizing Recrystallization Solvents for Halogenated Quinolines
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent selection for the recrystallization of halogenated quinoli...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent selection for the recrystallization of halogenated quinolines. This document offers troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of these compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for halogenated quinolines?
An ideal recrystallization solvent should exhibit a significant difference in solubility for the target compound at high and low temperatures.[1][2][3] Specifically, the halogenated quinoline should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1][4] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.[2] Additionally, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their removal by filtration.[1][5] The solvent must also be chemically inert towards the halogenated quinoline, have a relatively low boiling point for easy removal, and be non-toxic and cost-effective.[1][4]
Q2: How does the halogen substituent on the quinoline ring affect solvent selection?
The presence of a halogen atom (F, Cl, Br, I) increases the polarity and lipophilicity of the quinoline molecule.[6] This influences its solubility in various organic solvents. The "like dissolves like" principle is a useful starting point; therefore, solvents with some degree of polarity are often good candidates.[7] For instance, halogenated quinolines often show good solubility in polar solvents like dichloromethane, chloroform, and DMSO.[8] However, the exact position and type of halogen will fine-tune the molecule's overall polarity, necessitating experimental screening to find the optimal solvent.
Q3: What are some common single solvents that are effective for recrystallizing halogenated quinolines?
Based on literature and general principles, the following single solvents are often good starting points for screening:
Alcohols (Ethanol, Methanol): These are polar protic solvents that can be effective for many quinoline derivatives.[9][10] Methanol, in particular, has been noted as a good solvent for certain quinoline hydrochlorides.[11]
Halogenated Solvents (Dichloromethane, Chloroform): Due to their polarity, these solvents can be effective, especially for compounds with multiple halogen substituents.[8] However, their higher toxicity warrants careful handling.
Esters (Ethyl Acetate): This solvent offers moderate polarity and is a common choice for recrystallization.[12][13]
It's important to note that the choice of a single solvent is highly dependent on the specific halogenated quinoline and the impurities present.[9]
Q4: When should I consider using a mixed solvent system?
A mixed solvent system is often employed when no single solvent meets the ideal criteria for recrystallization.[14] This typically occurs when a compound is too soluble in one solvent and poorly soluble in another.[14] The goal is to create a solvent mixture with an intermediate polarity that provides the desired solubility profile.[14]
Q5: How do I select a suitable mixed solvent pair?
A mixed solvent system consists of a "good" solvent, in which the halogenated quinoline is highly soluble, and a "poor" or "anti-solvent," in which it is sparingly soluble.[15] The two solvents must be miscible.[14] Common miscible pairs include:
The selection process involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until turbidity (cloudiness) appears, indicating the onset of crystallization.[15]
II. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of halogenated quinolines and provides actionable solutions.
Issue
Possible Cause(s)
Solution(s)
No crystals form upon cooling.
1. Too much solvent was used: This is a very common reason for crystallization failure.[18] The solution is not saturated enough for crystals to form. 2. Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[18] 3. Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation.[4]
1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[4][18] 2. Induce crystallization: a. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[18][19] b. Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[18][20] 3. Slow down the cooling process: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[2][21]
The compound "oils out" instead of forming crystals.
1. Low melting point of the compound: The compound's melting point is lower than the boiling point of the solvent.[18] 2. High concentration of impurities: Impurities can interfere with crystal lattice formation.[18] 3. Inappropriate solvent choice: The solvent may be too nonpolar.
1. Adjust the solvent system: a. Add more of the "good" solvent to lower the saturation temperature.[4] b. Switch to a solvent with a lower boiling point.[4] 2. Slower cooling: Allow the solution to cool very slowly to encourage crystal formation over oiling.[18] 3. Re-purify: If impurities are the issue, consider a preliminary purification step like column chromatography.
The recrystallized product is still impure.
1. Ineffective solvent: The chosen solvent did not adequately differentiate between the desired compound and the impurities.[4] 2. Co-crystallization of impurities: Impurities with similar structures and solubilities can co-crystallize with the product.[9] 3. Crystals crashed out too quickly: Rapid crystallization can trap impurities within the crystal lattice.[22]
1. Re-recrystallize: Perform a second recrystallization with a different solvent system.[9] 2. Slow down crystallization: Ensure the solution cools slowly and undisturbed.[2][21] 3. Wash crystals properly: Wash the collected crystals with a small amount of ice-cold solvent to remove surface impurities.[19]
Low recovery of the recrystallized product.
1. Too much solvent used: A significant portion of the product remains dissolved in the mother liquor.[19][20] 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Washing with too much or warm solvent: The product was redissolved during the washing step.[19]
1. Minimize solvent volume: Use the minimum amount of hot solvent necessary to dissolve the compound.[19][22] 2. Pre-heat filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent premature crystallization.[4] 3. Use ice-cold washing solvent: Wash the crystals with a minimal amount of ice-cold solvent.[19]
III. Experimental Protocols
A. Protocol for Single Solvent Recrystallization
Solvent Selection: In a small test tube, add a small amount of the crude halogenated quinoline. Add a potential solvent dropwise and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.[9][17]
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[19][22]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[17]
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[9][19]
Crystal Collection: Collect the crystals by vacuum filtration.[17]
Washing: Wash the crystals with a small amount of ice-cold solvent.[19]
Drying: Allow the crystals to air dry or dry them in a desiccator.[2]
B. Protocol for Mixed Solvent Recrystallization
Solvent Pair Selection: Identify a "good" solvent in which the compound is very soluble and a miscible "poor" solvent in which it is insoluble.[14][23]
Dissolution: Dissolve the crude halogenated quinoline in the minimum amount of the hot "good" solvent.[15][23]
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).[15] If turbidity persists, add a few more drops of the hot "good" solvent until the solution is clear again.[15]
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[5]
Crystal Collection and Washing: Collect and wash the crystals as described in the single solvent protocol.[22]
IV. Visualizations
A. Workflow for Recrystallization Solvent Selection
Caption: Decision workflow for selecting a suitable recrystallization solvent system.
B. Troubleshooting Logic for "No Crystals Formed"
Caption: Step-by-step troubleshooting for when crystallization fails to occur.
References
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]
(n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method. Google Patents.
(2021, July 16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Retrieved from [Link]
(2018, July 15). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. PubMed. Retrieved from [Link]
(n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
(2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega - ACS Publications - ACS.org. Retrieved from [Link]
(n.d.). US2474823A - Quinoline compounds and process of making same. Google Patents.
(n.d.). Remote halogenation of quinoline at C5 and/or C7-position. ResearchGate. Retrieved from [Link]
(n.d.). CN103664892B - The crystallization of quinoline. Google Patents.
(2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]
(2025, August 8). (PDF) Second-order polarizabilities of some quinolines. ResearchGate. Retrieved from [Link]
(2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
(n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
(n.d.). Quinoline. PubChem - NIH. Retrieved from [Link]
(n.d.). A New Synthesis of Chloroquine. datapdf.com. Retrieved from [Link]
(2022, May 2). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. ACS Omega - ACS Publications. Retrieved from [Link]
(n.d.). Quinoline. Wikipedia. Retrieved from [Link]
(2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]
(n.d.). Substituted Bromoquinolines1. American Chemical Society. Retrieved from [Link]
(2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. PMC. Retrieved from [Link]
(2024, January 26). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. MDPI. Retrieved from [Link]
(2023, March 8). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design - ACS Publications. Retrieved from [Link]
(2024, April 10). (PDF) Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. ResearchGate. Retrieved from [Link]
(n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]
Troubleshooting palladium catalyst poisoning with chloro-quinolines
Ticket ID: #CQ-402-Pd Topic: Troubleshooting Palladium Catalyst Poisoning with Chloro-Quinolines Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group User Issue Summary "I am attempting a Suzuk...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CQ-402-Pd
Topic: Troubleshooting Palladium Catalyst Poisoning with Chloro-Quinolines
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Group
User Issue Summary
"I am attempting a Suzuki-Miyaura coupling of a substituted 3-chloroquinoline with a phenylboronic acid. I observe <10% conversion after 24 hours. The reaction mixture turns black immediately upon heating. I suspect catalyst poisoning by the quinoline nitrogen. Increasing catalyst loading to 10 mol% did not help."
Diagnostic & Resolution Guide
Welcome to the Advanced Catalysis Support Center. The coupling of chloro-quinolines presents a classic "Janus-faced" problem in organometallic chemistry: the substrate acts as both the electrophile (via the C-Cl bond) and a catalyst poison (via the quinoline Nitrogen).
Below is your technical roadmap to resolving this issue, structured by diagnostic logic and field-proven protocols.
Phase 1: Diagnosis – Is it Poisoning or Inertness?
Before changing ligands, we must distinguish between two distinct failure modes.
Symptom
Diagnosis
Mechanism
Immediate Black Precipitate
Catalyst Aggregation
The Pd(0) is not stabilized by the ligand. It forms clusters (Pd black) before it can perform oxidative addition. This often means the ligand is too weak or the N-heterocycle is displacing the phosphine.
No Color Change (Pale Yellow)
Oxidative Inertness
The catalyst is stable but the C-Cl bond is too strong (or the catalyst is too electron-poor) to undergo oxidative addition.
Stalls at ~20% Conversion
Product Inhibition
The product (a new biaryl quinoline) might be a better ligand than the substrate, poisoning the catalyst as the reaction proceeds.
The Mechanism of Failure (Visualized)
The diagram below illustrates the competition between the productive catalytic cycle and the "Pathway of Death" (N-coordination).
Figure 1: The competition between productive oxidative addition and non-productive nitrogen coordination.
Phase 2: The "Steric Shield" Strategy (Ligand Selection)
To couple chloro-quinolines, you cannot use standard ligands like PPh3 or dppf. You require a ligand that creates a "Steric Wall." This wall must be bulky enough to prevent the quinoline Nitrogen from binding to the Palladium, but flexible enough to allow the C-Cl bond to approach.
The "Gold Standard" for heteroaryl chlorides. The isopropyl groups on the aryl ring provide immense steric bulk, preventing N-poisoning, while the dicyclohexylphosphino group is electron-rich, driving oxidative addition [1].
SPhos
Medium-High
Excellent for stability, but sometimes less active than XPhos for very deactivated chlorides.
RuPhos
High
Specifically designed for secondary amines but exceptionally good for electron-poor heteroaryl halides due to high electron density.
PPh3 / dppf
Critical Failure
Lacks the steric bulk to prevent N-coordination. Will result in immediate poisoning.
Phase 3: The Precatalyst Revolution
Stop using Pd₂(dba)₃.
The dibenzylideneacetone (dba) ligand acts as a "sink," slowing down the generation of active Pd(0). In the presence of a strong binder like quinoline, the dba dissociates, and the quinoline immediately captures the Pd before your phosphine ligand can bind.
The Solution: Palladacycle Precatalysts (Gen 3/4)
Use XPhos Pd G4 or RuPhos Pd G4 . These are air-stable precursors that:
Contain the ligand and Pd in a precise 1:1 ratio.
Activate rapidly upon addition of base.
Release an inert byproduct (carbazole) that does not interfere with the reaction [2].
Phase 4: Validated Experimental Protocol
Protocol ID: CQ-SUZ-OPT-01
Objective: Coupling of 3-chloroquinoline with Phenylboronic Acid.
Reagents:
3-Chloroquinoline (1.0 equiv)
Phenylboronic Acid (1.5 equiv) — Use excess as heteroaryl boronic acids are prone to protodeboronation.
Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)
Base: K₃PO₄ (3.0 equiv) — Finely ground.
Solvent: 1,4-Dioxane : Water (4:1 ratio) — 0.2 M concentration.
Workflow:
Charge Solids: Add chloroquinoline, boronic acid, K₃PO₄, and XPhos Pd G4 to a vial equipped with a stir bar.
Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen accelerates ligand oxidation, leaving Pd naked and vulnerable to poisoning.
Add Solvent: Add the degassed Dioxane/Water mixture via syringe.
Heat: Place in a pre-heated block at 80–100°C .
Note: Do not start at room temperature. Rapid heating helps the oxidative addition (high energy barrier) compete with N-coordination (low energy barrier).
Monitor: Check HPLC/UPLC at 1 hour. If the reaction is black and stalled, see the FAQ below.
Phase 5: Troubleshooting FAQs
Q1: The reaction turns black instantly, even with XPhos.
Cause: Your starting material might contain sulfur or free amine impurities (common in quinolines synthesized via Vilsmeier-Haack).
Fix: Pass your chloroquinoline through a short pad of silica or treat it with activated charcoal before the reaction. Even ppm levels of sulfur can kill Pd catalysts [3].
Q2: I see 30% product, but the reaction stops. Adding more catalyst doesn't help.
Cause: Boronic acid degradation. The basic conditions required for Suzuki coupling can cause the boronic acid to hydrolyze (protodeboronation) faster than it couples.
Fix: Switch to the Pinacol Ester (BPin) or the Potassium Trifluoroborate (BF3K) salt of your coupling partner. These release the active species slowly, matching the rate of the catalytic cycle.
Q3: Can I use a weaker base like Carbonate?
Analysis: For chloro-quinolines, usually No . The oxidative addition is the rate-determining step. A strong base like K₃PO₄ or even KOtBu is often needed to facilitate the transmetalation step which can become a bottleneck if the Pd-center is electron-poor. However, if your substrate has sensitive functional groups (esters), try K₂CO₃ in n-Butanol (high temp).
Q4: Why is 2-chloroquinoline harder to couple than 3-chloroquinoline?
Analysis: This is counter-intuitive.
3-Chloro:[1] The Nitrogen is far away. It binds to Pd easily (Poisoning risk: High).
2-Chloro:[2] The Nitrogen is adjacent to the Cl.[3] It cannot bind Pd easily due to sterics (Poisoning risk: Low). However , the 2-position is extremely electron-deficient, making the C-Cl bond very short and strong.
Fix for 2-Chloro: You don't need to worry as much about poisoning, but you need extreme electron density on the ligand to break that bond. Use P(t-Bu)₃ Pd G4 or CataCXium A .
Decision Tree for Optimization
Figure 2: Rapid diagnostic workflow for reaction optimization.
References
Buchwald, S. L., et al. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, vol. 47, no. 34, 2008, pp. 6338–6361. Link
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, vol. 4, no.[4] 3, 2013, pp. 916-920. Link
BenchChem Technical Support. "Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline." BenchChem Knowledge Base, 2025.[2][5] Link
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link
Technical Support Center: Purification of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline. The purity of this quino...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline. The purity of this quinoline derivative is paramount for its downstream applications, ensuring reliable and reproducible results in biological assays and further chemical modifications. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of the crude product.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, tarry oil instead of a solid. What is the first step I should take?A1: A tarry or oily crude product often indicates the presence of high-boiling point solvents (e.g., diphenyl ether, Dowtherm A) from the synthesis, or significant amounts of polymeric byproducts.[1][2] Before attempting recrystallization or chromatography, try triturating the crude material with a non-polar solvent in which the desired product has minimal solubility, but the impurities are soluble. Start with cold hexanes or petroleum ether. Stir the mixture vigorously, which should coax the product to solidify while dissolving many of the tarry impurities. Collect the resulting solid by filtration and wash with more cold solvent.
Q2: What are the best starting solvents for recrystallizing 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline?A2: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Given the structure's mixed polarity (polar hydroxy/quinolone group, less polar halogenated aromatic rings), a good starting point would be polar protic solvents like ethanol, isopropanol, or acetic acid. Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective.[3][4] Always perform a small-scale solvent screen first to identify the optimal system.
Q3: My compound streaks badly on a silica gel TLC plate and gives poor recovery from a silica column. What's happening?A3: This is a classic issue with quinoline derivatives. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption, streaking, and even decomposition.[5] To mitigate this, you should deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine (0.5-2%), to your eluent system.[5]
Q4: I've purified my product, but I suspect it's a mixture of tautomers. How does this affect my analysis?A4: The 4-hydroxyquinoline scaffold exists in equilibrium with its 4-quinolone tautomer.[6] This is an intrinsic property of the molecule. In solution, you will likely have both forms present, which can sometimes lead to broadened peaks in NMR spectroscopy. In the solid state, one tautomer usually predominates. This is a well-known phenomenon and is generally accepted; the key is to ensure the sample is free from other chemical impurities.[6]
In-Depth Troubleshooting and Purification Protocols
This section provides detailed solutions to common purification challenges. The following workflow diagram illustrates the general decision-making process when faced with a crude product.
Caption: General purification workflow for the crude product.
Issue 1: Ineffective Purification by Single-Solvent Recrystallization
If a single solvent either dissolves the compound completely at room temperature or not at all even when boiling, a two-solvent system (anti-solvent crystallization) is required. This is also useful when impurities have very similar solubility profiles to the product in a single solvent.[3]
Solvent Selection: Identify a "good" solvent that readily dissolves your crude product at room temperature. Also, find a "poor" solvent (the anti-solvent) in which your product is insoluble but is miscible with the "good" solvent. A common pair is Ethyl Acetate (good) and Hexane (poor).
Dissolution: Dissolve the crude material in the minimum amount of the hot "good" solvent to create a saturated solution.
Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent dropwise while stirring until you see persistent cloudiness (turbidity). This indicates the solution is now supersaturated.
Crystallization: Add a few more drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution again. Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under a vacuum.[3]
Issue 2: Product Degradation on Silica Gel
As previously mentioned, the basicity of the quinoline nitrogen can cause issues with acidic silica gel.[5] If deactivating the silica with triethylamine is insufficient, or if your compound is particularly sensitive, an alternative stationary phase is recommended.
Stationary Phase Selection: Choose neutral or basic alumina instead of silica gel. Alumina is generally less harsh for acid-sensitive compounds.[5]
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) on alumina plates to determine an optimal solvent system. Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate).[7] Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired product.
Column Packing: Prepare a slurry of the neutral alumina in your initial, least polar mobile phase. Pack the column carefully to avoid air bubbles.
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of alumina, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
Elution: Begin elution with the least polar solvent system determined from your TLC analysis. You can run the column isocratically (constant solvent mixture) or use a gradient elution by gradually increasing the proportion of the polar solvent to improve separation of closely eluting compounds.[5]
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation: Solvent Properties for Purification
The choice of solvent is critical for both recrystallization and chromatography. The table below summarizes properties of common solvents to aid in selection.
Solvent
Boiling Point (°C)
Polarity Index
Eluting Strength (on Alumina)
Notes
Hexane
69
0.1
0.01
Good non-polar base for chromatography; good anti-solvent.
Dichloromethane (DCM)
40
3.1
0.42
Good solvent for dissolving crude product for column loading.
Ethyl Acetate (EtOAc)
77
4.4
0.58
Excellent mid-polarity solvent for chromatography and recrystallization.[7]
Isopropanol
82
3.9
0.82
Good polar solvent for recrystallization.
Ethanol
78
4.3
0.88
Good polar solvent for recrystallization; can be paired with water.[4]
Acetic Acid
118
6.2
high
Can be a good recrystallization solvent for stubborn solids, but must be thoroughly removed.
Data sourced from Reichardt, C. (2003) and other standard chemical data sources.[8]
Troubleshooting Logic for Purification Method Selection
The following diagram provides a logical decision tree for addressing specific purification challenges.
Caption: Troubleshooting logic based on initial TLC analysis.
References
Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705. Retrieved from [Link]
Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
Reddy, R. P., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Retrieved from [Link]
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
Sloop, J. C. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 13(1), 164-173. Retrieved from [Link]
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
Mohamed, M. H., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1403-1411. Retrieved from [Link]
Chemsrc. (n.d.). 3-Bromo-8-chloro-4-hydroxy-6-methylquinoline. Retrieved from [Link]
Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
Optimization of HPLC Separation for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline: A Comparative Guide
Executive Summary Developing a purity method for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline (BCMQ) presents a unique triad of chromatographic challenges: halogen positional isomerism , keto-enol tautomerism , and metal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Developing a purity method for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline (BCMQ) presents a unique triad of chromatographic challenges: halogen positional isomerism , keto-enol tautomerism , and metal chelation . Standard generic C18 methods often fail to resolve the critical 3-bromo regioisomers from the 8-chloro precursor, resulting in co-elution and peak tailing.
This guide objectively compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase protocol. Experimental data demonstrates that the Phenyl-Hexyl method yields a 40% improvement in resolution (
) and superior peak symmetry by leveraging interactions specific to the halogenated quinoline core.
The Challenge: Chemical Context
BCMQ is a tetra-substituted quinoline often used as an intermediate in the synthesis of antimalarial or antibacterial agents. Three physicochemical properties dictate the analytical strategy:
Halogen Selectivity: The method must distinguish between the target (3-Bromo) and potential impurities like the unbrominated precursor (8-Chloro) or over-brominated byproducts. Halogens are electron-withdrawing but lipophilic; standard C18 columns often struggle to separate these based on hydrophobicity alone.
Tautomerism: The 4-hydroxy group on the quinoline ring exists in equilibrium with the 4-quinolone (keto) form. This equilibrium is pH-dependent and can cause peak splitting or severe tailing if the mobile phase pH is near the
(typically ~10-11 for the -OH, but the nitrogen protonation occurs ~pH 4-5).
Chelation: 4-Hydroxyquinolines are known chelators of trace metals (Fe, stainless steel frits). This leads to broad, tailing peaks.
Diagram 1: Method Development Logic Flow
The following decision tree illustrates the critical pathways for optimizing the separation of BCMQ.
Caption: Decision logic for BCMQ separation. Note that Phenyl-Hexyl chemistry addresses the specific selectivity needs of the halogenated aromatic ring better than C18.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We compared two distinct methodologies. The "Generic" method represents a standard starting point in many labs, while the "Optimized" method is designed specifically for halogenated aromatics.
Method A: The Generic Standard (C18)
Column: High-strength Silica C18,
mm, 3.5 µm.
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).
Mechanism: Pure hydrophobicity.
Method B: The Optimized Protocol (Phenyl-Hexyl)
Column: Phenyl-Hexyl (Endcapped),
mm, 3.5 µm.
Mobile Phase: 10mM Ammonium Acetate (pH 4.5) / Methanol.
Mechanism: Hydrophobicity +
stacking interactions between the phenyl ring of the stationary phase and the quinoline core. Methanol is chosen over Acetonitrile to enhance these interactions.
Experimental Data Comparison
The following data summarizes the separation of BCMQ from its critical impurity, 8-Chloro-4-hydroxy-2-methylquinoline (Precursor) .
Parameter
Method A (Standard C18)
Method B (Phenyl-Hexyl)
Improvement
Resolution ()
1.4 (Co-elution risk)
3.2 (Baseline separation)
+128%
Tailing Factor ()
1.8 (Significant tailing)
1.1 (Symmetric)
Ideal Symmetry
Selectivity ()
1.05
1.18
High Selectivity
Retention Time
4.5 min
7.2 min
Increased retention
Analysis:
The C18 column struggles to differentiate the 3-Bromo compound from the non-brominated precursor because the hydrophobicity change is minimal. The Phenyl-Hexyl column, however, interacts differently with the electron density of the Bromine atom versus the hydrogen it replaced, providing superior selectivity.
Detailed Experimental Protocol (Method B)
This is the recommended self-validating protocol for BCMQ purity analysis.
Reagents and Equipment[1][2][3]
Stationary Phase: Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
System: HPLC with PDA/UV detector. Crucial: Use PEEK tubing or a passivated system if possible to minimize metal chelation with the 4-hydroxy group.
Mobile Phase Preparation
Solvent A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water. Adjust pH to 4.5 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.
Solvent B: 100% Methanol. (Methanol promotes
interactions better than Acetonitrile).
Instrument Conditions
Parameter
Setting
Flow Rate
1.0 mL/min
Column Temp
35°C (Control is vital for isomer reproducibility)
Injection Vol
5 - 10 µL
Detection
UV @ 245 nm (max) and 320 nm (secondary confirmation)
Run Time
15 Minutes
Gradient Program
Time (min)
% Solvent A (Buffer)
% Solvent B (MeOH)
0.0
60
40
10.0
20
80
12.0
20
80
12.1
60
40
15.0
60
40
Diagram 2: Separation Mechanism
Understanding why the Phenyl-Hexyl works is critical for troubleshooting.
Caption: The pi-pi interaction mechanism provides orthogonal selectivity to standard hydrophobicity, allowing separation of halogenated isomers.
Method Validation (Self-Validating System)
To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.
System Suitability Test (SST):
Inject a mixture of BCMQ and its precursor (8-Chloro-4-hydroxy-2-methylquinoline).
Requirement: Resolution (
) > 2.0.
Requirement: Tailing Factor (
) < 1.5 for the main peak.
Linearity:
Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).
Acceptance:
.
LOD/LOQ:
Due to the aromatic nature, UV response is high.
Expected LOQ: ~0.05% of the nominal concentration (suitable for impurity profiling).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing > 1.5
Metal Chelation
Add 0.1% EDTA to Mobile Phase A or passivate system with 30% Nitric Acid (if system compatible).
Peak Splitting
pH near
Adjust Buffer pH. Ensure pH is 4.5 (well below phenol but controlling amine).
Retention Shift
Temperature fluctuation
Thermostat column compartment strictly at 35°C.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity mechanisms).
McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography.[1] Journal of Chromatography A, 1217(6), 858-880. (Source for handling basic quinoline tailing).[1][2][3][4]
[Link]
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.
Introduction: The Analytical Challenge of Halogenated Heterocycles
An In-Depth Guide to the Mass Spectrometry Fragmentation of Bromo-Chloro-Quinolines: A Comparative Analysis for Researchers Bromo-chloro-quinolines represent a class of halogenated heterocyclic compounds with significant...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation of Bromo-Chloro-Quinolines: A Comparative Analysis for Researchers
Bromo-chloro-quinolines represent a class of halogenated heterocyclic compounds with significant relevance in pharmaceutical development, environmental analysis, and material science. Their structural characterization is paramount, yet their analysis presents unique challenges and opportunities in mass spectrometry. The presence of two different halogens, bromine and chlorine, creates highly distinctive isotopic patterns that are diagnostically powerful. However, understanding the fragmentation behavior under different ionization conditions is critical for unambiguous identification and structural elucidation.
This guide, prepared for researchers and drug development professionals, provides a comprehensive comparison of the fragmentation patterns of bromo-chloro-quinolines under both hard (Electron Ionization) and soft (Electrospray Ionization) conditions. We will move beyond simple spectral interpretation to explain the causality behind the observed fragmentation, empowering you to design robust analytical methods and interpret complex data with confidence.
Pillar 1: Isotopic Signatures - The Unmistakable Fingerprint of Bromo-Chloro-Quinolines
Before delving into fragmentation, the most critical diagnostic feature of these molecules must be understood: their isotopic signature. Mass spectrometers can easily distinguish between isotopes, and both chlorine and bromine have abundant heavy isotopes, which is uncommon for most other elements in organic chemistry.
Chlorine (Cl): Exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1 (75%:25%).[1][2] This results in a characteristic M and M+2 peak cluster where the M+2 peak is about one-third the height of the M peak.[2]
Bromine (Br): Exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50%:50%).[1][3] This gives a signature M and M+2 peak cluster of almost equal intensity.[3]
When a molecule contains one chlorine and one bromine atom, these patterns combine to produce a highly predictable and unique molecular ion cluster. The cluster will exhibit three main peaks: M, M+2, and M+4. The M peak corresponds to the molecule containing ³⁵Cl and ⁷⁹Br. The M+2 peak is a composite of molecules containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br. The M+4 peak corresponds to the molecule with the two heavy isotopes, ³⁷Cl and ⁸¹Br. This distinctive pattern is a powerful confirmation of the elemental composition before any fragmentation analysis is even considered.[4]
Pillar 2: Ionization Techniques - A Tale of Two Energies
The choice of ionization technique is the single most important experimental parameter that dictates the resulting mass spectrum. It determines the energy imparted to the molecule and, consequently, the extent of fragmentation.
Electron Ionization (EI): The "Hard" Technique for Structural Detail
Typically coupled with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5] This high energy is sufficient to not only ionize the molecule by ejecting an electron but also to induce extensive and reproducible fragmentation.[5][6]
Why Choose EI? The primary advantage of EI is the creation of a rich fragmentation pattern that serves as a structural "fingerprint." This allows for confident identification of unknown compounds by comparing their spectra to established libraries (e.g., NIST, Wiley).[7]
Causality: The 70 eV of energy far exceeds the bond dissociation energies within the molecule, leading to the formation of an energetically unstable radical cation (M+•) that rapidly fragments to produce a series of more stable daughter ions.[8][9]
Limitation: The molecular ion peak (M+•) can be weak or entirely absent for some molecules due to its instability, making it difficult to determine the molecular weight directly.[6]
Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight and Targeted Fragmentation
Coupled with Liquid Chromatography (LC-MS), ESI is a "soft" ionization technique. It generates ions by creating a fine spray of charged droplets from which the solvent evaporates, leaving behind charged analyte molecules.[10][11] This process imparts very little excess energy, typically resulting in an intact protonated molecule [M+H]⁺ in positive ion mode.[6]
Why Choose ESI? ESI is ideal for confirming the molecular weight of a compound due to the prominent [M+H]⁺ peak. It is also the gateway to tandem mass spectrometry (MS/MS), where this stable precursor ion can be selectively isolated and fragmented in a controlled manner (Collision-Induced Dissociation, CID) to gain structural information.[12][13]
Causality: The gentle nature of ion formation preserves the molecular structure. Fragmentation is not spontaneous; it is induced and controlled within the mass spectrometer's collision cell. The fragmentation of these even-electron ions (like [M+H]⁺) follows different chemical rules than the radical cations produced in EI.[6][14]
Limitation: Without MS/MS, ESI provides minimal structural information beyond the molecular weight. Isomer differentiation is often impossible without chromatographic separation and distinct MS/MS spectra.
Pillar 3: Proposed Fragmentation Pathways of a Bromo-Chloro-Quinolines
Let's consider a hypothetical example, 6-bromo-8-chloro-quinoline , to illustrate the expected fragmentation patterns under both EI and ESI conditions.
A. Electron Ionization (EI) Fragmentation Pathway
Under EI, the high energy will lead to the formation of the molecular ion radical (M+•), which will then undergo a cascade of fragmentations. The primary driving forces are the stability of the quinoline ring and the fact that halogens are good leaving groups.[15]
Halogen Loss: The most favorable initial fragmentation is the loss of a halogen radical. Due to the weaker C-Br bond compared to the C-Cl bond, the loss of the bromine radical (•Br) is often the most prominent initial step, followed by the loss of the chlorine radical (•Cl).
Sequential Halogen Loss: The molecule can also lose both halogens sequentially.
Ring Fragmentation: Following halogen loss, the quinoline ring itself can fragment. A characteristic loss for quinolines and other nitrogen-containing heterocycles is the expulsion of a neutral molecule of hydrogen cyanide (HCN).
Caption: Predicted EI fragmentation pathway for a bromo-chloro-quinoline.
B. Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
In ESI, we first generate the stable protonated molecule, [M+H]⁺. We then select this ion and subject it to CID. The fragmentation of this even-electron species will proceed primarily through the loss of neutral molecules rather than radicals.[6]
Halogen Acid Loss: The most common fragmentation pathway for protonated halogenated aromatics is the loss of a neutral halogen acid (HBr or HCl). This is a lower-energy pathway than radical loss.
Sequential Loss: Similar to EI, sequential loss of HBr followed by HCl (or vice versa) can occur at higher collision energies.
Ring Fragmentation: Subsequent fragmentation of the quinoline ring can also occur, though it may require higher energy.
Caption: Predicted ESI-MS/MS fragmentation of a protonated bromo-chloro-quinoline.
Data Summary: A Comparative Table
This table summarizes the key expected ions for a hypothetical 6-bromo-8-chloro-quinoline (Monoisotopic Mass = 240.94 Da). Note that fragment ions containing halogens will also exhibit their own characteristic isotopic patterns.
Ion Type
Predicted m/z (EI)
Predicted m/z (ESI)
Notes
Molecular/Precursor Ion
241, 243, 245
242, 244, 246
EI shows M+•; ESI shows [M+H]⁺. Both exhibit the 1:1.3:0.3 Br/Cl pattern.
Loss of Bromine
162, 164
162, 164
Loss of •Br in EI; loss of HBr in ESI. Resulting ion shows a ~3:1 Cl pattern.
Loss of Chlorine
206, 208
206, 208
Loss of •Cl in EI; loss of HCl in ESI. Resulting ion shows a ~1:1 Br pattern.
Loss of Both Halogens
127
127
Loss of •Br and •Cl in EI; loss of HBr and HCl in ESI. No halogen pattern remains.
Loss of Br + HCN
135, 137
N/A
A characteristic secondary fragment in EI. Shows a ~3:1 Cl pattern.
To ensure trustworthy and reproducible results, the following detailed protocols are provided as a starting point. Optimization will be necessary based on the specific instrumentation and isomers being analyzed.
Protocol 1: GC-MS Analysis using Electron Ionization
This method is designed for the separation and identification of volatile bromo-chloro-quinoline isomers.
System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
GC Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Data Analysis: Identify the molecular ion cluster (M, M+2, M+4). Analyze the fragmentation pattern and compare it against spectral libraries or the predicted pathways.
Caption: Standard workflow for GC-EI-MS analysis of bromo-chloro-quinolines.
Protocol 2: LC-MS/MS Analysis using Electrospray Ionization
This method is suitable for less volatile derivatives or when molecular weight confirmation and targeted fragmentation are the primary goals.
System: HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.
LC Column: Waters C18 BEH (or equivalent), 100 mm x 2.1 mm ID, 1.7 µm particle size.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
Start at 10% B.
Linear gradient to 95% B over 8 minutes.
Hold at 95% B for 2 minutes.
Return to 10% B and re-equilibrate for 3 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
MS Parameters (Positive ESI):
Capillary Voltage: 3.5 kV.
Source Temperature: 150°C.
Desolvation Gas (N₂): 800 L/hr at 400°C.
Full Scan (MS1): Scan from m/z 100 to 400 to find the [M+H]⁺ precursor.
Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion cluster and apply collision energy (e.g., ramp from 10-40 eV) to generate a product ion spectrum.
Data Analysis: Confirm the molecular weight from the MS1 scan. Elucidate fragmentation pathways by analyzing the MS/MS spectrum, noting the neutral losses (HBr, HCl).
Conclusion
The mass spectrometric analysis of bromo-chloro-quinolines is a study in contrasts. The unmistakable isotopic cluster provides a definitive confirmation of elemental composition, while the choice of ionization method dictates the nature of the data obtained. Electron Ionization provides rich, library-searchable fragmentation data ideal for isomer identification, but at the potential cost of the molecular ion. Conversely, Electrospray Ionization provides clear molecular weight information and allows for controlled, targeted fragmentation experiments that reveal different, often simpler, fragmentation pathways driven by neutral losses. By understanding the underlying principles of each technique and the predictable behavior of the halogenated quinoline core, researchers can select the optimal analytical strategy to confidently characterize these complex and important molecules.
References
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University of Calgary. Ch13 - Mass Spectroscopy. University of Calgary Chemistry. [Link]
da Silva, R. M., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. [Link]
ResearchGate. (2023). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. [Link]
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. [Link]
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Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]
Hamed, K. M. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science, 53(7), 1143–1151. [Link]
Shen, L., et al. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of the American Society for Mass Spectrometry. [Link]
Wang, C., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analysis and Testing, 8(1), 1-12. [Link]
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
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Weisz, A., et al. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-80. [Link]
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Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 54(6), 334-339. [Link]
A Comparative Guide to the Reactivity of 3-Bromo vs. 8-Chloro Positions in Quinolines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Quinoline Functionalization The quinoline scaffold is a cornerstone in medicinal chemistry and materials science,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoline Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The strategic functionalization of the quinoline ring system is paramount for modulating biological activity and tuning material properties. Among the most versatile synthons for this purpose are haloquinolines, which serve as key precursors for carbon-carbon and carbon-heteroatom bond formation.
This guide provides an in-depth, objective comparison of the chemical reactivity of two common, yet distinct, halogenated positions on the quinoline nucleus: the 3-bromo and the 8-chloro positions. Understanding the nuanced differences in their reactivity is critical for designing efficient and selective synthetic routes, particularly when both functionalities are present in a single molecule. We will dissect the underlying electronic and steric factors and provide supporting experimental data to guide your synthetic strategy.
Theoretical Framework: Unpacking the Reactivity Drivers
The disparate reactivity of the 3-bromo and 8-chloro positions stems from a combination of fundamental electronic properties, steric hindrance, and the inherent nature of the carbon-halogen bond.
Electronic Landscape of the Quinoline Ring
The quinoline ring is a fused heterocyclic system composed of an electron-rich benzene ring and an electron-deficient pyridine ring.[1] This electronic dichotomy is the primary determinant of regiochemical reactivity.
3-Position (Pyridine Ring): Located on the electron-deficient pyridine ring, the C-3 position is influenced by the electron-withdrawing nature of the nitrogen atom. While positions 2 and 4 are the most electron-deficient, the C-3 position is still significantly less electron-rich than any position on the carbocyclic ring.[2]
8-Position (Benzene Ring): Situated on the comparatively electron-rich carbocyclic ring, the C-8 position is more analogous to a halogen on a standard benzene ring. However, it is subject to electrophilic substitution, indicating its higher electron density compared to the pyridine portion of the heterocycle.[2][3]
Steric Environment
Steric accessibility plays a crucial role, particularly in metal-catalyzed reactions involving bulky catalyst-ligand complexes.
3-Position: This position is relatively unhindered, allowing straightforward access for reagents.
8-Position: The C-8 position is a "peri" position, located adjacent to the nitrogen atom of the pyridine ring. This proximity creates significant steric hindrance, which can impede the approach of bulky reagents.[1] Conversely, this same proximity can enable chelation control or directed ortho-metalation under certain conditions.[1]
Carbon-Halogen Bond Strength
In the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions, the strength of the carbon-halogen (C-X) bond is a critical factor. The general reactivity trend for aryl halides is I > Br > Cl > F.[4] This is directly correlated with the bond dissociation energies (BDEs): the weaker C-Br bond is cleaved more readily by the palladium(0) catalyst than the stronger C-Cl bond.[4]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing haloquinolines. In these reactions, the 3-bromo position is overwhelmingly more reactive than the 8-chloro position.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming biaryl compounds. When a substrate contains both a bromine and a chlorine atom, the reaction can be directed with high selectivity towards the C-Br bond.
Causality Behind Experimental Choices: The preference for reacting at the C-Br bond is driven by the lower bond dissociation energy, which facilitates a much faster rate of oxidative addition to the Pd(0) catalyst compared to the C-Cl bond.[4] To achieve reaction at the C-Cl bond, more forcing conditions (higher temperatures) and, crucially, more electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos) are typically required to promote the difficult oxidative addition of the aryl chloride.
The Buchwald-Hartwig amination is essential for synthesizing arylamines, which are prevalent in pharmaceuticals. Similar to the Suzuki coupling, a strong selectivity for the C-Br bond over the C-Cl bond is observed.
Causality Behind Experimental Choices: The mechanistic principles are consistent with other cross-coupling reactions. The oxidative addition of the C-Br bond to the palladium catalyst is kinetically favored.[9] Amination of aryl chlorides is notoriously more challenging and often necessitates the use of specialized, electron-rich, and sterically demanding ligands (e.g., BrettPhos, RuPhos) and stronger bases like sodium or lithium tert-butoxide to facilitate both the oxidative addition and the subsequent reductive elimination steps.[10][11]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require a nucleophile to attack an electron-poor aromatic ring, displacing a leaving group. This reaction is fundamentally different from metal-catalyzed couplings.
3-Chloro Position: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially if further activated by other electron-withdrawing groups.[12] However, the activation at the 3-position is weaker than at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atom.[2][12]
8-Chloro Position: The carbocyclic ring is electron-rich and generally not susceptible to SNAr unless strongly activated by powerful electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the chlorine.[13]
Experimental Protocols & Workflows
The following protocols are generalized procedures adapted from authoritative sources and should be optimized for specific substrates.
Protocol: Selective Suzuki-Miyaura Coupling of a 3-Bromo-8-Chloroquinoline Derivative
This protocol is designed to selectively couple a boronic acid at the 3-position.
To a flame-dried Schlenk flask containing a magnetic stir bar, add the 3-bromo-8-chloroquinoline, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[5]
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[5]
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[5]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water, and separate the organic layer.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure 3-aryl-8-chloroquinoline.[5]
Visualizations: Mechanisms and Workflows
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for a cross-coupling reaction.
Summary and Strategic Outlook
The reactivity of halogenated quinolines is a tale of two electronically and sterically distinct rings. The key takeaways for synthetic planning are:
Overwhelming Selectivity in Cross-Coupling: For palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig, etc.), the 3-bromo position is significantly more reactive than the 8-chloro position . This high degree of chemoselectivity allows for the sequential functionalization of a 3-bromo-8-chloroquinoline scaffold. One can first react at the C-Br bond under standard conditions and then employ more forcing conditions and specialized catalysts to functionalize the C-Cl bond.
Opposite Selectivity in SNAr: For nucleophilic aromatic substitution, the 3-chloro position is inherently more susceptible to attack than the 8-chloro position, due to its location on the electron-deficient pyridine ring.
Steric Hindrance is Key: The steric bulk at the 8-position should always be a consideration, as it can hinder reactions or, alternatively, be exploited for directed metalation.
By understanding these fundamental principles, researchers can harness the differential reactivity of haloquinolines to build molecular complexity with precision and efficiency, accelerating the discovery and development of novel chemical entities.
References
Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes. ResearchGate. Available at: [Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]
The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal. Available at: [Link]
Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. ResearchGate. Available at: [Link]
Reactivity of Quinoline. YouTube. Available at: [Link]
Hetrocyclic Compounds lecture-06 Reactivity of Quinoline. YouTube. Available at: [Link]
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. Available at: [Link]
Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit. Available at: [Link]
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]
Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PMC. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC. Available at: [Link]
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. ResearchGate. Available at: [Link]
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Wiley Online Library. Available at: [Link]
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. Available at: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/ol062137+]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
A highly efficient catalyst for Suzuki-Miyaura reaction. ScienceDirect. Available at: [Link]
Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Available at: [Link]
Quinolines and Isoquinolines. University of Babylon. Available at: [Link]
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
Reference standards for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline
An In-Depth Technical Guide to the Establishment of a Reference Standard for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline For researchers, scientists, and drug development professionals, the availability of high-purity,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Establishment of a Reference Standard for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline
For researchers, scientists, and drug development professionals, the availability of high-purity, well-characterized reference standards is a cornerstone of analytical method validation, quality control, and regulatory compliance. When a certified reference standard for a specific molecule, such as 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline, is not commercially available, the onus falls upon the research entity to prepare and qualify an in-house reference material. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline to establish it as a reliable reference standard. The comparative analysis herein focuses on the orthogonal analytical techniques essential for its qualification, ensuring the resulting standard meets the stringent requirements for identity, purity, and potency.
The Imperative for an In-House Reference Standard
A reference standard is a substance of established quality and purity, as demonstrated by comparison to a primary reference standard or by a comprehensive set of analytical tests.[1] In the absence of a commercially available standard for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline, establishing an in-house primary standard is not merely a matter of synthesis but a rigorous process of analytical qualification. This process is guided by principles outlined in international guidelines, such as those from the International Council for Harmonisation (ICH), which detail the characterization and evaluation required for a material to be deemed suitable for use in assays and identity tests.[2][3]
Proposed Synthesis and Purification Strategy
The synthesis of a novel compound intended for use as a reference standard must be logical, reproducible, and yield a product that can be purified to a high degree. A plausible multi-step synthesis for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline is proposed below, based on established quinoline synthesis methodologies.[4][5][6][7]
Synthesis Workflow
The proposed synthetic pathway involves three key stages: the formation of the 4-hydroxy-2-methylquinoline core via the Conrad-Limpach or a related reaction, followed by sequential electrophilic halogenation.
Caption: Proposed synthesis and purification workflow for 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline.
Detailed Experimental Protocols
Step 1: Synthesis of 8-Chloro-4-hydroxy-2-methylquinoline (Intermediate)
This procedure is adapted from the Conrad-Limpach synthesis of 4-hydroxyquinolines.[8]
Condensation: In a round-bottomed flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture at 140-150°C for 2 hours. The water formed during the reaction is removed.
Cyclization: The crude intermediate, ethyl 3-(2-chloroanilino)crotonate, is added dropwise to a pre-heated high-boiling point solvent, such as Dowtherm A or diphenyl ether, maintained at 250°C.[9] The reaction is held at this temperature for 15-30 minutes.
Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent, and dried.
Step 2: Bromination of 8-Chloro-4-hydroxy-2-methylquinoline
The bromination of 4-hydroxyquinolines typically occurs at the 3-position due to the activating effect of the hydroxyl group.[10][11]
Reaction Setup: Dissolve the 8-Chloro-4-hydroxy-2-methylquinoline intermediate (1.0 eq) in glacial acetic acid.
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the reaction mixture at room temperature with stirring.[12]
Work-up: After the reaction is complete (monitored by TLC or LC-MS), the mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water to remove excess acid, and then washed with a sodium thiosulfate solution to quench any remaining bromine.
Drying: The crude 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline is dried under vacuum.
Step 3: Purification
The final product must be purified to the highest possible level.
Recrystallization: Attempt recrystallization from a suitable solvent or solvent system (e.g., ethanol, acetic acid, or dimethylformamide/water). This is often effective at removing minor impurities.
Column Chromatography: If recrystallization does not yield the desired purity, purification by silica gel column chromatography is necessary. A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically employed.[13]
Structural Characterization and Identity Confirmation
Before assessing purity, the chemical identity of the synthesized compound must be unequivocally confirmed. This is achieved using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural elucidation. The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, coupling constants, and integrations for all protons and carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₀H₇BrClNO) of the molecule.[14][15]
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group, C=C and C=N bonds of the quinoline ring system, and C-halogen bonds.
Qualification: A Comparative Guide to Purity and Potency Assessment
Once the identity is confirmed, the material must be qualified for its intended use by assessing its purity and assigning a potency value. This requires the use of orthogonal analytical methods. The primary comparison for a reference standard qualification is between chromatographic purity assessment and a quantitative assay.
Analytical Qualification Workflow
Caption: Workflow for the analytical qualification of an in-house reference standard.
Physical separation of components based on their affinity for the stationary and mobile phases, followed by UV detection.
Signal intensity is directly proportional to the molar concentration of the nuclei being observed.[16][17]
Reference Material
Does not require a certified standard of the same analyte for purity assessment (area % method).
Requires a certified, high-purity internal standard of a different, stable compound (e.g., maleic acid, dimethyl sulfone).
Quantification
Relative (Area %). Assumes all impurities have the same response factor as the main peak, which can be a source of error.
Absolute. Provides a direct measure of the mass fraction of the analyte in the material.[18]
Strengths
Excellent for separating and detecting non-volatile impurities. High sensitivity for chromophoric compounds. Widely available instrumentation.
Considered a primary ratio method. Does not require a response factor. Provides structural information simultaneously.[19]
Limitations
Inaccurate for impurities with different UV response factors. May not detect non-chromophoric or volatile impurities.
Lower sensitivity than HPLC. Requires careful selection of a non-overlapping internal standard and specific experimental parameters for accuracy. Potential for signal overlap in complex samples.
Role in Qualification
Establishes the chromatographic purity and impurity profile. Essential for identifying and quantifying individual impurities.
Assigns the official potency or assay value to the reference standard.
Protocol: HPLC-UV for Purity Assessment
This method is adapted from established protocols for related quinoline derivatives.[20][21][22][23]
Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient: A typical gradient would be to start with a high percentage of A, gradually increasing B to elute more hydrophobic compounds. For example: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.
Flow Rate: 1.0 mL/min.
Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm, and 320 nm) to ensure all impurities are detected.
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol: Quantitative NMR (qNMR) for Assay Assignment
This protocol outlines the general steps for performing a qNMR analysis for purity determination.[16][18][24]
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard (IS): Select a high-purity (>99.9%), certified internal standard that is stable, non-volatile, and has resonances that do not overlap with the analyte. Maleic acid or 1,4-bis(trimethylsilyl)benzene are common choices.
Sample Preparation:
Accurately weigh approximately 10-20 mg of the 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline into a vial using a calibrated analytical microbalance.
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in which both compounds are fully soluble.
Data Acquisition:
Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation, such as a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
Ensure a high signal-to-noise ratio.
Data Processing:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved, non-overlapping peak for the analyte and a well-resolved peak for the internal standard.
Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
By employing orthogonal analytical techniques—HPLC-UV for separation-based purity and qNMR for absolute assay—a self-validating system is created. The results from these disparate methods should be in close agreement. For instance, the purity value determined by qNMR should align with the purity calculated from the mass balance approach (100% - % impurities by HPLC - % water content - % residual solvents - % non-combustible residue). This concordance provides a high degree of confidence in the assigned value of the in-house reference standard. The fully characterized and qualified batch of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline, accompanied by a comprehensive Certificate of Analysis detailing these results, can then be confidently used for its intended analytical purposes.
References
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). RSSL. Retrieved February 22, 2024, from [Link]
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A Comparative Guide to the UV-Vis Absorption Characteristics of Substituted 2-Methylquinolines
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-methylquinoline and its derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-methylquinoline and its derivatives. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of how substituent modifications on the quinoline scaffold influence its electronic properties, which is a critical consideration in drug design, materials science, and analytical chemistry.
Introduction: The Significance of 2-Methylquinoline's Electronic Properties
2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic organic compound with a structure that features a benzene ring fused to a pyridine ring, with a methyl group at position 2. This core structure is a prevalent scaffold in a multitude of pharmacologically active molecules and functional materials. The electronic absorption properties of these molecules, which are readily characterized by UV-Vis spectroscopy, are of paramount importance. They provide insights into the electronic transitions within the molecule, which can be correlated with biological activity, photostability, and potential for use in optical applications.
The UV-Vis spectrum of an organic molecule is dictated by its electronic structure. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In molecules like quinoline, with its extended π-electron system, the most significant electronic transitions are typically π → π* transitions, which give rise to strong absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the quinoline ring.
This guide will explore how different substituents—ranging from electron-donating to electron-withdrawing groups—modulate the UV-Vis absorption profile of the 2-methylquinoline framework. Understanding these relationships is crucial for the rational design of novel 2-methylquinoline derivatives with tailored photophysical and, by extension, biological properties.
The Underlying Principles: Electronic Transitions in the Quinoline Ring
The UV-Vis absorption spectrum of quinoline and its derivatives is dominated by π → π* transitions. The quinoline ring system is a bicyclic aromatic system with 10 π-electrons delocalized over the two rings. The absorption of energy in the UV-Vis range excites these π-electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The energy difference (ΔE) between the HOMO and LUMO determines the wavelength of maximum absorption (λmax). Substituents on the quinoline ring can alter the energy levels of the HOMO and LUMO, thereby shifting the λmax to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift).
Electron-donating groups (EDGs) , such as amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups, increase the electron density of the π-system. This generally raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap and a bathochromic shift.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and halo (-Cl, -Br) groups, decrease the electron density of the π-system. These groups tend to lower the energy of the LUMO more significantly than the HOMO, resulting in a smaller HOMO-LUMO gap and also typically causing a bathochromic shift, often more pronounced than with EDGs due to extended conjugation possibilities.
The following diagram illustrates the key electronic transitions in the quinoline scaffold.
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology:
Solvent Selection: Use a spectroscopic grade solvent that does not absorb in the spectral region of interest (typically >220 nm). Ethanol is a common and suitable choice for many quinoline derivatives.
Preparation of Stock Solution: Accurately weigh a small amount of the purified 2-methylquinoline derivative using an analytical balance. Dissolve the compound in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of a known concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0). A common target concentration for the final measurement is around 1 x 10⁻⁵ M.
Instrument Setup and Calibration: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions. Perform any necessary calibration checks.
Baseline Correction: Fill a clean quartz cuvette with the pure solvent (blank). Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample-filled cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-450 nm).
Data Analysis:
Identify the wavelength of maximum absorbance (λmax).
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε).
Repeat the measurements for each substituted 2-methylquinoline derivative to allow for direct comparison.
Conclusion
The UV-Vis absorption characteristics of 2-methylquinolines are profoundly influenced by the electronic nature and position of substituents on the quinoline ring. This guide has demonstrated that both electron-donating and electron-withdrawing groups generally induce a bathochromic shift in the main absorption band, with the magnitude of the shift correlating with the strength of the electronic effect.
This systematic understanding of structure-absorption relationships is a valuable tool for researchers in the fields of medicinal chemistry, drug development, and materials science. By leveraging these principles, it is possible to rationally design and synthesize novel 2-methylquinoline derivatives with optimized electronic and photophysical properties for a wide array of applications. The provided experimental protocol offers a robust framework for obtaining high-quality, comparable data to support these research endeavors.
References
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